Siguazodan

Catalog No.
S543181
CAS No.
115344-47-3
M.F
C14H16N6O
M. Wt
284.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siguazodan

CAS Number

115344-47-3

Product Name

Siguazodan

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-cyano-1-methyl-3-(4-(methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-yl)phenyl)guanidine, siguazodan, SK and F 94836, SK and F-94836, SKF 94836

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N

The exact mass of the compound Siguazodan is 284.1386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of pyridazinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for Siguazodan.

Property Description
IUPAC Name 1-Cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine [1]
Molecular Formula C₁₄H₁₆N₆O [1] [2]
Molecular Weight 284.32 g/mol [1] [2]
CAS Registry Number 115344-47-3 [3] [2]
Drug Type Small molecule [3]
Mechanism of Action PDE3 inhibitor (Phosphodiesterase 3 inhibitor) [3]
Synonyms SK&F 94836, SKF-94836 [3] [2]
Highest R&D Phase Discontinued (Phase 1) [3]

Mechanism of Action and Research Context

This compound functions by inhibiting the phosphodiesterase 3A (PDE3A) enzyme [3]. PDEs are a family of enzymes that break down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [4]. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to increased intracellular cAMP levels [5]. This molecule acts as a key second messenger, amplifying signals within cells and influencing processes like gene expression and neuronal activity [4].

The following diagram illustrates the role of PDE3 in the cAMP signaling pathway.

fascia External_Stimulus External Stimulus (e.g., Hormone) GPCR GPCR External_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA PDE3 PDE3 Enzyme cAMP->PDE3 Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Inactive_Metabolite 5'-AMP (Inactive) PDE3->Inactive_Metabolite This compound This compound (PDE3 Inhibitor) This compound->PDE3 Inhibits

Increased cAMP signaling pathway resulting from PDE3 inhibition.

While this compound itself is no longer in development, research into PDE3A as a target has evolved. Recent studies have identified that certain PDE3A inhibitors can act as allosteric modulators, inducing a physical interaction between PDE3A and another protein called Schlafen 12 (SLFN12). This complex formation is cytotoxic to specific cancer cells, suggesting a potential "neomorphic" or new-function mechanism for this class of compounds [5].

Research Applications and Experimental Approaches

Although this compound is not a current clinical candidate, research on PDE3 inhibitors provides insight into its potential research applications and relevant experimental methods.

  • Phenotypic Screening for Cytotoxic Agents: The discovery of DNMDP, a PDE3A modulator with cancer cell-selective cytotoxicity, demonstrates a key research pathway. This involves high-throughput screening of compound libraries on cancer cell lines to identify molecules that cause selective cell death [5].
  • Target Deconvolution via Predictive Chemogenomics: After identifying a hit compound, its mechanism is uncovered by correlating drug sensitivity across hundreds of cancer cell lines with genomic features (e.g., gene expression). Strong correlation with PDE3A expression can point to the molecular target [5].
  • Functional Validation: The role of PDE3A is confirmed through experiments showing that depleting PDE3A or SLFN12 protein levels leads to resistance to the cytotoxic effects of the modulator [5].

The workflow for this modern research approach is summarized below.

fascia Step1 Phenotypic Screen Step2 Identify Selective Cytotoxic Compound Step1->Step2 Step3 Chemogenomic Profiling (Correlation with PDE3A expression) Step2->Step3 Step4 Hypothesis: PDE3A is involved Step3->Step4 Step5 Functional Validation (Gene/Protein Knockdown) Step4->Step5 Step6 Mechanism Elucidation (e.g., PDE3A-SLFN12 complex) Step5->Step6

Workflow for identifying PDE3A modulator mechanisms via phenotypic screening.

Key Considerations for Research

When working with compounds like this compound or exploring the PDE3A target, several critical factors should be noted:

  • Species-Specific Limitations: Significant differences in sperm morphology and physiology between animal models and humans limit the translatability of findings in male fertility research [6].
  • Complexity of PDE Inhibition: Combining PDE inhibitors does not always produce additive or synergistic effects. Some combinations can attenuate the effects of a single inhibitor [7].
  • Regulatory and Market Challenges: Drug development is a protracted and costly process with high attrition rates. Understanding the competitive landscape and market needs is crucial for successful translation [6].

References

Siguazodan phosphodiesterase III inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Action

The table below summarizes the core identity and known functions of Siguazodan.

Property Description
Drug Type Small molecule drug [1]
Primary Target Phosphodiesterase 3 (PDE3) [1] [2]
Mechanism of Action Selective PDE3 inhibitor [1] [2]
Key Pharmacological Effect Increases intracellular cAMP concentration; inhibits mediator release (histamine, IL-4, IL-13) from human basophils [2]
Originator SmithKline Beecham (SK&F) [1]
Highest Development Phase Discontinued (Phase 1) [1]

PDE3 enzyme hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound elevates intracellular cAMP levels, a key second messenger that regulates various cellular functions, including suppressing the activation of immune cells [3] [2].

Experimental Data and Protocols

The primary experimental evidence for this compound's activity comes from studies on human basophils. The following workflow and table detail the key methodology and findings.

A Isolate human basophils (Percoll density gradient) B Pre-incubate with this compound (15-30 minutes) A->B C Stimulate cells (e.g., anti-IgE, IL-3) B->C D Incubate for cytokine generation (4h for IL-4, 20-24h for IL-13) C->D E Collect supernatants & analyze D->E F Measure Histamine (fluorometric assay) E->F G Measure IL-4 & IL-13 (ELISA) E->G

Figure 1: Experimental workflow for assessing this compound's effect on human basophils [2].

Key Experimental Protocol: Inhibition of Basophil Mediator Release [2]
  • Cell Preparation: Human basophils were isolated from venous blood using a two-step discontinuous Percoll density gradient centrifugation. The resulting basophil-rich layer was typically 5-15% pure, with lymphocytes and monocytes as the main contaminants.
  • Compound Preparation: A 1 mM stock solution of this compound was prepared in buffer weekly and stored at 4°C. On the day of the experiment, the stock was diluted to the desired concentration in the assay buffer.
  • Assay Conditions:
    • Basophil-enriched preparations were resuspended in supplemented RPMI 1640 buffer.
    • Cells were pre-incubated with this compound (or buffer control) for 15-30 minutes.
    • Cells were then challenged with a stimulus: either anti-human IgE (to mimic allergic activation) or IL-3 (a cytokine that activates basophils).
    • For IL-4 measurement, incubation with stimulus lasted 4 hours.
    • For IL-13 measurement, incubation with stimulus lasted 20-24 hours.
  • Mediator Measurement:
    • Histamine: Measured in cell supernatants using a modified automated fluorometric technique.
    • Cytokines (IL-4 and IL-13): Measured in supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Quantitative Results Summary

The table below summarizes the experimental outcomes from the basophil study.

Experimental Group Effect on IL-4 & IL-13 Generation Effect on Histamine Release

| Non-selective PDE inhibitors (Theophylline, IBMX) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | This compound (PDE3 inhibitor) | No statistically significant inhibition [2] | No statistically significant inhibition [2] | | Rolipram/Denbufylline (PDE4 inhibitors) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | Org 30029 (mixed PDE3/4 inhibitor) | Statistically significant inhibition [2] | Statistically significant inhibition [2] |

This data indicates that selective PDE4 inhibition, but not selective PDE3 inhibition with this compound, plays a dominant role in suppressing cytokine and histamine release from human basophils [2].

Signaling Pathway and Research Context

This compound's mechanism and research rationale are rooted in the cAMP-mediated signaling pathway.

Stimulus Extracellular Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC cAMP cAMP ↑ AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Hydrolysis Hydrolysis to 5'-AMP cAMP->Hydrolysis Normal Pathway Response Cellular Response (e.g., Suppressed activation, Relaxation) PKA->Response PDE3 PDE3 Enzyme PDE3->Hydrolysis Hydrolysis->cAMP Depletes This compound This compound This compound->PDE3 Inhibits

Figure 2: this compound's mechanism of action as a PDE3 inhibitor, elevating cAMP levels [3] [2] [4].

While this compound itself showed limited efficacy in basophil studies, concurrent inhibition of PDE3 and PDE4 was investigated as a strategy to achieve enhanced anti-inflammatory and bronchodilatory effects, particularly for respiratory diseases [5] [6] [4]. This combination can have additive or synergistic effects in suppressing the activation of various immune cells and relaxing airway smooth muscle [5].

Development Status and Safety Considerations

This compound's development was discontinued after Phase I clinical trials [1]. This is consistent with broader safety concerns identified for chronic oral use of PDE3 inhibitors in heart failure patients, which have been associated with increased mortality due to arrhythmias and sudden death [7] [3] [4].

Research Implications and Future Directions

Although this compound was not further developed, its investigation provided valuable insights:

  • Cell-Type Specificity: The differential effects of PDE3 and PDE4 inhibitors highlight the cell-type specificity of cAMP signaling, which is crucial for developing targeted therapies.
  • Combination Therapy Rationale: Research on this compound contributed to the rationale for developing combined PDE3/PDE4 inhibitors, a strategy explored to achieve greater efficacy in diseases like asthma and COPD [5] [6].
  • Safety Profile: The history of PDE3 inhibitors underscores the critical importance of assessing cardiovascular safety in the development of drugs that modulate cyclic nucleotide signaling.

References

Siguazodan vasodilator activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siguazodan

This compound (SK&F 94836) is a potent, selective, and orally active inhibitor of phosphodiesterase III (PDE3). Its primary pharmacological action is to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its hydrolysis. This mechanism underpins its dual biological activities: positive inotropic effects (increased cardiac contractility) and vasodilation (relaxation of vascular smooth muscle). Research indicates that its vasodilatory and anti-platelet actions occur within the same concentration range, suggesting a coordinated cardiovascular effect [1] [2].

Mechanism of Action & Signaling Pathway

The vasodilatory effect of this compound is primarily mediated through the inhibition of the cGMP-inhibited PDE, also known as PDE3. The following diagram illustrates the core signaling pathway through which this compound induces vasodilation.

G This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates SmoothMuscleRelaxation SmoothMuscleRelaxation PKA->SmoothMuscleRelaxation Phosphorylation of Target Proteins

This compound inhibits PDE3, leading to cAMP accumulation and vasodilation.

Quantitative Pharmacological Profile of this compound

The tables below summarize key quantitative data from biochemical and tissue-based assays, providing a foundation for understanding its potency and efficacy.

Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound

Target IC₅₀ Value Experimental Context
PDE3 117 nM Purified enzyme assay [1]
Phenylephrine-induced 5-HT release 4.2 µM Inhibition of serotonin release from platelets [1]

Table 2: Functional Vasodilatory & Relaxant Effects of this compound

Tissue/Preparation Effect Concentration Experimental Model
Large Human Bronchus ~77% relaxation 30 µM Carbachol-precontracted [3]
Small Human Bronchus ~20% relaxation 30 µM Carbachol-precontracted [3]
Human Platelets Increased cAMP accumulation EC₅₀ = 18.88 µM Washed platelets [1]
Human Platelets Inhibited U46619-induced aggregation More potent than against ADP/Collagen Platelet-rich plasma (PRP) [2]

Detailed Experimental Protocols

To evaluate the vasodilatory activity of this compound, researchers employ isolated tissue assays. The workflow and detailed methodology for a standard organ bath experiment are outlined below.

G A 1. Tissue Preparation Isolate rat aorta or human bronchus B 2. Mounting & Stabilization Suspend in organ bath with oxygenated physiological solution A->B C 3. Pre-contraction Induce tone with contractile agent (e.g., Carbachol, Phenylephrine) B->C D 4. Cumulative Addition Add this compound in increasing doses C->D E 5. Response Measurement Record relaxation as % reduction in developed tension D->E F 6. Data Analysis Calculate Emax and EC50 E->F

Standard workflow for assessing vasodilator activity in isolated tissue.

Protocol for Isolated Organ Bath Assay

This protocol is adapted from studies on human bronchial tissue and rat aorta [3] [4].

  • Tissue Preparation: Human bronchial rings (4-15 mm diameter for "large" bronchi) or rat aortic rings are dissected and carefully cleaned of connective tissue.
  • Mounting and Equilibration: The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. The tissues are placed under an optimal resting tension (e.g., 2-4 grams for rat aorta) and allowed to equilibrate for 60-90 minutes, with the bath solution being changed every 15 minutes.
  • Induction of Pre-contraction: Following equilibration, tissue viability is confirmed by exposing it to a high-potassium solution. For the experimental run, a stable tonic contraction is induced using a receptor agonist such as Carbachol (1 µM) for airway smooth muscle or Phenylephrine (1 µM) for vascular tissue. The contraction is allowed to plateau.
  • Drug Application and Response Measurement: Once a stable pre-contracted state is achieved, This compound is added to the bath cumulatively (e.g., from 1 nM to 100 µM). The relaxation response is measured after each addition once it stabilizes, and is expressed as a percentage of the pre-contracted tension.
  • Mechanistic Studies (Optional): To investigate the signaling pathway, tissues can be pre-incubated for 15-30 minutes with various receptor or enzyme antagonists before pre-contraction and addition of this compound. Common antagonists include:
    • L-NAME (10-100 µM): A nitric oxide synthase (NOS) inhibitor [4].
    • Methylene Blue (10 µM): An inhibitor of soluble guanylyl cyclase (sGC) [4].
    • Atropine (1 µM): A muscarinic receptor antagonist [4].
    • Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor [5].

Comparative Pharmacology & Research Significance

Understanding this compound's profile relative to other PDE inhibitors and its broader implications is crucial for research and development.

  • Synergistic Effects: A key finding is the synergistic or at least additive vasodilatory effect observed when this compound (PDE3 inhibitor) is combined with a PDE4 inhibitor like Rolipram. This combination produced significantly greater relaxation in human bronchi than either agent alone, highlighting the therapeutic potential of dual PDE3/PDE4 inhibition [3].
  • Comparative Activity: Unlike this compound, selective PDE4 inhibitors (e.g., Rolipram) and PDE5 inhibitors (e.g., Zaprinast) showed weak relaxant activity in human bronchial tissue, underscoring the dominant role of PDE3 in regulating cAMP in this specific human tissue [3]. In cerebral vessels, however, PDE4 inhibitors are potent vasodilators, while PDE3 inhibitors like this compound show only weak effects, indicating significant tissue-specific isozyme distribution [6].
  • Broader Research Context: The search for new vasodilators often involves characterizing signaling pathways. The experimental approach used with this compound is a standard in the field. For instance, a vasodilator's dependence on the NO-cGMP pathway is confirmed when its effect is blocked by L-NAME and Methylene Blue, as demonstrated in a study on a plant extract [4]. A wide range of selective antagonists is available to dissect these mechanisms, similar to how this compound is used as a tool compound to probe PDE3 function [5].

Conclusion and Future Perspectives

This compound serves as a critical pharmacological tool for studying PDE3-mediated signaling and its effects on vascular and airway smooth muscle. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to design and interpret experiments involving this compound. The observed synergy between PDE3 and PDE4 inhibitors points toward a promising future for multi-target therapeutic strategies in treating conditions like asthma, heart failure, and pulmonary hypertension. Further research into tissue-specific PDE isozyme expression and the development of novel dual-inhibitors represent a compelling direction for future drug development.

References

Introduction & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan specifically inhibits the cyclic GMP-inhibited phosphodiesterase, also known as PDE-III [1] [2]. This enzyme is the major cAMP-hydrolyzing PDE in human platelet supernatants [1]. By inhibiting PDE-III, this compound leads to the accumulation of intracellular cyclic AMP (cAMP) [1] [3] [4]. Elevated cAMP levels in cells like platelets result in a reduction of cytoplasmic free calcium, which is a key mediator of activation and aggregation [1]. This mechanism underpins its anti-platelet actions, which occur over the same concentration range as its inotropic and vasodilator effects [1].

The diagram below illustrates this core signaling pathway and cellular effect of this compound.

G PDE3 PDE-III Enzyme cAMP cAMP PDE3->cAMP Degrades Calcium Cytosolic Ca²⁺ cAMP->Calcium Reduces Effect Inhibition of Platelet Aggregation This compound This compound This compound->PDE3 Inhibits

This compound inhibits PDE-III, leading to cAMP accumulation and reduced cytosolic calcium, which inhibits platelet aggregation.

Quantitative Biochemical & Cellular Profiling

The tables below consolidate key quantitative data from experimental findings.

Table 1: Primary Biochemical and Cellular Activity of this compound

Assay Parameter Value Experimental Context
PDE3 Inhibition (IC₅₀) 117 nM [2] [3] [4] Biochemical assay
cAMP Accumulation (EC₅₀) 18.88 μM [3] [4] In intact washed human platelets [3]
Inhibition of 5-HT Release (IC₅₀) 4.2 μM [3] [4] Phenylephrine-induced release

Table 2: Inhibition of Platelet Aggregation in Platelet-Rich Plasma (PRP) [1]

Inducing Agonist Potency of this compound
U46619 (thromboxane A2 mimetic) Most potently inhibited
Collagen Intermediate potency
ADP Least potently inhibited

Detailed Experimental Protocols

For researchers seeking to replicate or understand key experiments, the following methodologies are detailed in the literature.

Protocol: Measuring Anti-Aggregation Effects in Platelet-Rich Plasma (PRP) [1]

This protocol outlines the method for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.

  • Platelet Preparation: Prepare human platelet-rich plasma (PRP) from citrated blood by low-speed centrifugation.
  • Drug Pre-incubation: Incubate the PRP sample with this compound (or vehicle control) for a defined period (e.g., 1-2 minutes) at 37°C under constant stirring in an aggregometer cuvette.
  • Aggregation Induction: Initiate aggregation by adding an agonist. Common agonists used include:
    • U46619 (a thromboxane A2 mimetic) at ~1-3 μM.
    • Collagen at ~1-10 μg/mL.
    • ADP at ~2-10 μM.
  • Data Recording & Analysis: Monitor the increase in light transmission for 3-5 minutes. The extent of aggregation inhibition by this compound is calculated as a percentage reduction in the maximum aggregation amplitude compared to the vehicle control.
Protocol: Measuring Intracellular cAMP in Washed Platelets [1]

This method is used to confirm the mechanism of action by quantifying the rise in intracellular cAMP.

  • Platelet Preparation: Use washed human platelets resuspended in a suitable buffer.
  • Stimulation: Incubate the platelet suspension with this compound. A phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) may be included in the buffer to prevent cAMP degradation during the assay.
  • Reaction Termination: Stop the reaction at specific time points (e.g., 1-3 minutes) by adding ice-cold acid (e.g., trichloroacetic acid) or by rapid heating.
  • cAMP Quantification: Measure the cAMP content in the supernatant using a competitive protein binding assay or a commercial radioimmunoassay (RIA)/ELISA kit. Results are typically expressed as pmol of cAMP per 10^9 platelets.

Research Implications & Synergistic Interactions

This compound demonstrates positive inotropic and vasodilating actions in various laboratory animals and is orally active with a long duration of action in conscious dogs [1] [2] [3]. Its anti-platelet effects occur within the same concentration range [1], positioning it as a potential multi-functional agent.

Research on PDE inhibitor combinations reveals important interactions. A study in a murine asthma model showed that the anti-inflammatory effects of the PDE4 inhibitor RO 20-1724 were attenuated by co-administration of either the PDE3 inhibitor cilostazol or the PDE5 inhibitor sildenafil [5]. This suggests that concurrent treatment with a PDE3 and/or PDE5 inhibitor may reduce the effectiveness of a PDE4 inhibitor, which is a critical consideration for combination therapy design [5].

Key Considerations for Researchers

  • Specificity: this compound is confirmed to be a selective PDE3 inhibitor, showing no activity against recombinant human PDE IV (rolipram-sensitive) or PDE V (zaprinast-sensitive) enzymes [6].
  • Agonist-Dependent Potency: The anti-aggregatory effect is highly dependent on the agonist used, being most potent against U46619-induced aggregation [1]. ADP's ability to decrease the cAMP-elevating effect of this compound may explain the lower potency against ADP-induced aggregation [1].
  • Formulation: For in vivo studies, this compound can be administered orally. Common laboratory formulations involve suspending the compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution [2].

References

Siguazodan structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Siguazodan

The table below summarizes the core information available for this compound.

Attribute Description
Systematic Name This compound (also referenced as SKF 94836) [1]
Primary Target Phosphodiesterase III (PDE-III) [1]
Inhibitory Activity (IC₅₀) 117 nM (Enzyme Assay) [1]
Functional Activity (EC₅₀) 18.88 μM (for increasing cAMP accumulation in intact platelets) [1]
Selectivity Cited as a selective PDE3 inhibitor; over 400-fold less potent against PDE7A1 compared to a PDE7 inhibitor [2]
Therapeutic Context Investigated for its potential as an oral therapy for conditions like asthma and COPD; researched in combination with PDE4 inhibitors [3] [1]

Known Mechanisms & Research Context

This compound functions by selectively inhibiting the PDE3 enzyme. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a critical second messenger [4]. By blocking this enzyme, this compound elevates intracellular cAMP levels, leading to bronchodilation (relaxation of airway smooth muscle) and potential anti-inflammatory effects [4] [3]. The following diagram illustrates this core mechanism of action.

G Stimulus External Stimulus (e.g., β₂-agonist) AC Adenylyl Cyclase (AC) Stimulus->AC Activates cAMP cAMP ↑ AC->cAMP Produces PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme cAMP->PDE3 Degraded by Response Cellular Responses (Bronchodilation, Anti-inflammation) PKA->Response cAMP_degraded 5'-AMP (Inactive) PDE3->cAMP_degraded This compound This compound This compound->PDE3 Inhibits

This compound inhibits PDE3, preventing cAMP degradation and enhancing cellular responses.

Research indicates that combining PDE3 inhibition with other mechanisms may be beneficial. One study concluded that combined PDE3/PDE4 inhibition in human airway epithelial cells produced superior effects on anti-inflammatory gene expression compared to PDE4 inhibition alone, suggesting a promising therapeutic strategy [3].

Information Limitations & Next Steps for Research

The search results are insufficient for a detailed SAR whitepaper. Key missing information includes:

  • The complete chemical structure of this compound.
  • Data on specific structural modifications (e.g., changes to the core scaffold, ring systems, or functional groups) and their direct impact on potency, selectivity, and other pharmacological properties.
  • Detailed experimental protocols for the cited assays beyond basic parameters like IC₅₀ values.
  • Crystallographic data or modeling studies showing the binding pose of this compound within the PDE3A active site.

To proceed with an in-depth SAR analysis, I suggest you:

  • Consult specialized databases: Use platforms like PubChem, ChEMBL, or BindingDB to retrieve the molecular structure and potentially find more bioactivity data.
  • Perform a literature deep dive: Search for older primary literature using the compound name "this compound" and its code "SKF 94836" on platforms like SciFinder or Reaxys, which are particularly strong for historic medicinal chemistry data.
  • Explore related compounds: The search mentioned other PDE3 inhibitors (e.g., cilostamide) [4]. Investigating the SAR of these analogs could provide valuable indirect insights.

References

Core Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Siguazodan:

Feature Description
Primary Target Phosphodiesterase 3 (PDE3) [1]
Mechanism of Action Selective inhibition of PDE3, leading to increased intracellular cyclic AMP (cAMP) levels [1]
Therapeutic/Category Investigated for obstructive airway diseases (e.g., asthma, COPD); also studied in insulin secretion research [2] [3]
Key Functional Effects Bronchodilation (airway smooth muscle relaxation) [2], inhibition of 5-hydroxytryptamine (5-HT) release in airways [4], augmentation of glucose-induced insulin secretion [3]
Noted Specificity Demonstrated monophasic relaxant concentration-response curve in guinea-pig trachea, unlike the biphasic curve of PDE4 inhibitors [2]

Mechanism of Action and Functional Effects

This compound's primary action is elevating cAMP by inhibiting PDE3. This mechanism is visualized below and explained in further detail.

G Extracellular Signal Extracellular Signal Adenylyl Cyclase Adenylyl Cyclase Extracellular Signal->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->cAMP Conversion 5'-AMP 5'-AMP cAMP->5'-AMP Hydrolysis Cellular Effects Cellular Effects cAMP->Cellular Effects PDE3 Enzyme PDE3 Enzyme PDE3 Enzyme->cAMP Degrades This compound This compound This compound->PDE3 Enzyme Inhibits

This compound inhibits PDE3, preventing cAMP breakdown and promoting cellular effects like relaxation and reduced inflammation.

  • Bronchodilation: In pre-contracted guinea-pig trachea, this compound acts as a potent relaxant (EC₅₀ = 2.73 µM). Its effect is synergistic with PDE4 inhibition; the relaxant activity and potency of the PDE4 inhibitor rolipram were markedly enhanced in the presence of this compound [2].
  • Anti-inflammatory and Other Effects: this compound can suppress the release of 5-hydroxytryptamine (5-HT) from airway neuroendocrine cells, an effect mediated by elevated cAMP and cGMP [4]. In pancreatic β-cell lines, this compound inhibited a specific pool of cAMP PDE activity and augmented glucose-induced insulin secretion, confirming a role for PDE3B in regulating insulin secretion [3].

Key Experimental Data and Protocols

The quantitative findings and methodologies from key studies provide a template for research.

Quantitative Findings Summary
Experimental Model Key Finding Citation
Guinea-pig tracheal sheets (pre-contracted) EC₅₀ for relaxation: 2.73 µM [2]
BRIN-BD11 insulin-secreting cells Inhibited ~30% of cAMP PDE activity in pellet fractions of cell homogenates [3]
BRIN-BD11 cells (16.7 mM glucose) Augmented glucose-induced insulin secretion [3]
Newborn rabbit trachea (5-HT release) Suppressed α2-adrenoceptor-mediated 5-HT release (IC₅₀ ~3 µM) [4]
Representative Experimental Protocols

1. Protocol: Tracheal Relaxation Assay

  • Tissue Preparation: Use guinea-pig tracheal sheets [2].
  • Pre-contraction: Induce tone with a spasmogen like carbachol (0.1 µM) [2].
  • Compound Addition: Cumulatively add this compound to the organ bath.
  • Data Analysis: Measure the reduction in contractile tone and calculate EC₅₀ values. For interaction studies, investigate the effects after pre-incubation with other agents (e.g., a PDE4 inhibitor) [2].

2. Protocol: Cyclic Nucleotide PDE Activity Assay

  • Cell Homogenization: Homogenize target cells (e.g., BRIN-BD11 cells) in isotonic buffer [3].
  • Fractionation: Centrifuge to separate pellet and supernatant fractions [3].
  • PDE Activity Measurement: Use a two-step radiometric assay with ³H-cAMP or ³H-cGMP as substrate [3].
  • Inhibitor Testing: Incubate fractions with this compound across a concentration range (e.g., 0.1–10 µM) [3].
  • Data Calculation: Determine the percentage inhibition of PDE activity and calculate IC₅₀ values [3].

3. Protocol: 5-HT Release Assay from Tracheal Tissue

  • Tissue Preparation & Stimulation: Use isolated tracheae from newborn rabbits. Stimulate 5-HT release with an α2-adrenoceptor agonist like phenylephrine [4].
  • Inhibitor Incubation: Incubate tissue with this compound prior to and during stimulation [4].
  • 5-HT Measurement: Collect superfusate samples and measure 5-HT outflow, expressing it as a percentage of the stimulated release in control experiments [4].

Research Context and Potential

This compound is primarily a research tool for studying PDE3 function. Its investigation in combined PDE3/PDE4 inhibition is a notable strategic pathway for obstructive airway diseases, as this approach may provide superior anti-inflammatory and bronchodilatory effects compared to PDE4 inhibition alone [5].

References

Siguazodan Quantitative Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative data available for Siguazodan from scientific literature and product specifications [1] [2] [3].

Assay Type Target/Activity Measured Value (IC₅₀/EC₅₀) Description/Experimental Model
Enzyme Inhibition PDE3 117 nM Direct inhibition of phosphodiesterase III enzyme activity [1] [2] [3].
Cellular Functional Assay Phenylephrine-induced 5-HT release 4.2 μM (IC₅₀) Inhibition of serotonin release triggered by phenylephrine [1] [2].
Cellular Second Messenger cAMP accumulation in platelets 18.88 μM (EC₅₀) Increases intracellular cyclic AMP levels in intact platelets [1] [2].

Detailed Experimental Protocols

Protocol 1: PDE Enzyme Inhibition Assay

This protocol outlines the method for determining the IC₅₀ of this compound against PDE3, based on referenced data [1] [2].

  • Objective: To quantify the potency of this compound in inhibiting recombinant or native PDE3 enzyme activity.
  • Key Reagents:
    • Source of PDE3 enzyme (e.g., human platelet supernatants, recombinant enzyme).
    • This compound (prepared as a high-concentration stock solution in DMSO).
    • Substrate: ³H-cAMP or a comparable detectable cyclic nucleotide.
    • Reaction buffer (typically containing Mg²⁺ or other required cations).
    • Scintillation cocktail (if using a radioactive assay) or other detection reagents.
  • Experimental Procedure:
    • Sample Preparation: Prepare a dilution series of this compound in the reaction buffer. Include a vehicle control (DMSO only) for 0% inhibition and a well-characterized PDE3 inhibitor for 100% inhibition control.
    • Reaction Setup: In a suitable reaction vessel (e.g., a 96-well plate), combine the PDE3 enzyme with each concentration of this compound or controls.
    • Initiate Reaction: Start the enzymatic reaction by adding the substrate, ³H-cAMP.
    • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
    • Termination and Detection: Stop the reaction by heat inactivation or addition of a stopping reagent. The amount of hydrolyzed product is measured, for instance, by scintillation counting after separating the product from the substrate.
    • Data Analysis: Calculate the percentage of PDE3 activity remaining at each inhibitor concentration. Plot the data and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
Protocol 2: Anti-platelet Aggregation & cAMP Accumulation Assay

This protocol describes the cellular assays used to confirm this compound's functional activity in platelets [1] [2].

  • Objective: To evaluate the effect of this compound on platelet aggregation and intracellular cAMP levels.
  • Key Reagents:
    • Washed human platelets or Platelet-Rich Plasma (PRP).
    • This compound (stock in DMSO).
    • Platelet agonists: U46619 (thromboxane A2 mimetic), ADP, Collagen.
    • cAMP assay kit (e.g., ELISA or HTRF-based).
    • Lumi-aggregometer (for aggregation studies).
  • Experimental Workflow:

cluster_A Path A: Aggregation Assay cluster_B Path B: cAMP Assay Start Start Prepare Platelets (PRP or Washed) Prepare Platelets (PRP or Washed) Start->Prepare Platelets (PRP or Washed) End End Pre-incubate with this compound Pre-incubate with this compound Prepare Platelets (PRP or Washed)->Pre-incubate with this compound Branch A & B in parallel Branch A & B in parallel Pre-incubate with this compound->Branch A & B in parallel Add Agonist (U46619/ADP/Collagen) Add Agonist (U46619/ADP/Collagen) Measure Aggregation (Lumi-aggregometer) Measure Aggregation (Lumi-aggregometer) Add Agonist (U46619/ADP/Collagen)->Measure Aggregation (Lumi-aggregometer) Analyze Inhibition Analyze Inhibition Measure Aggregation (Lumi-aggregometer)->Analyze Inhibition Analyze Inhibition->End Incubate for cAMP Accumulation Incubate for cAMP Accumulation Lyse Cells & Measure cAMP (ELISA/HTRF) Lyse Cells & Measure cAMP (ELISA/HTRF) Incubate for cAMP Accumulation->Lyse Cells & Measure cAMP (ELISA/HTRF) Calculate EC₅₀ Calculate EC₅₀ Lyse Cells & Measure cAMP (ELISA/HTRF)->Calculate EC₅₀ Calculate EC₅₀->End

  • Procedure Details:
    • Cell Preparation: Isolate PRP or washed platelets from human blood.
    • Pre-treatment: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a set time (e.g., 5-15 minutes) at 37°C.
    • Path A - Aggregation: Add a platelet agonist (U46619, ADP, or collagen) to the pre-treated platelets while continuously stirring in an aggregometer. Record the aggregation trace and calculate the percentage inhibition of aggregation for each this compound concentration.
    • Path B - cAMP Measurement: After the pre-incubation with this compound, incubate the platelets further without an aggregating agent to allow cAMP accumulation. Terminate the reaction, lyse the cells, and quantify the intracellular cAMP concentration using a commercial kit. Plot the cAMP levels against this compound concentration to determine the EC₅₀.

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the PDE3 enzyme. The following diagram illustrates the cAMP-PKA signaling pathway that is modulated by this compound's action, explaining its physiological effects [4].

Extracellular Signal Extracellular Signal Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Extracellular Signal->Adenylyl Cyclase (AC) Activates PDE3 Enzyme PDE3 Enzyme This compound This compound This compound->PDE3 Enzyme Inhibits Cellular Effects Cellular Effects cAMP cAMP Adenylyl Cyclase (AC)->cAMP Produces cAMP->PDE3 Enzyme  Hydrolyzes to 5'-AMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates PKA PKA PKA->Cellular Effects e.g., Relaxation, Inhibited Platelet Aggregation

As shown, by inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation and enhanced downstream PKA activity. This mechanism underpins its observed positive inotropic (heart muscle contraction), vasodilatory, and anti-platelet effects in research settings [1] [2].

Notes for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO to create stock solutions (e.g., 10-100 mM). Aliquots should be stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cellular assays, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity [1] [5].
  • Experimental Considerations: The difference between the low nanomolar IC₅₀ for the purified PDE3 enzyme and the micromolar EC₅₀ for cellular cAMP accumulation is common. This can be attributed to factors like cell permeability, efflux pumps, and the complex intracellular environment where cAMP signaling is highly compartmentalized [4].
  • Specificity: While this compound is a selective PDE3 inhibitor, researchers should confirm its activity in their specific model system against other PDE families, especially when used at higher concentrations (≥10 µM).

References

Introduction to Platelet Aggregation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Platelet aggregation is a critical process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is considered the gold standard for testing platelet function in vitro and is used to evaluate the effects of platelet agonists and antiplatelet compounds, including phosphodiesterase inhibitors [1].

Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides cAMP and cGMP, which are key second messengers that inhibit platelet activation. By inhibiting specific PDEs, compounds like Siguazodan (a PDE3 inhibitor) increase intracellular cAMP levels, leading to reduced platelet aggregation [2] [3].

General Protocol for Light Transmission Aggregometry (LTA)

The following protocol, adapted for assessing compounds like this compound, details the preparation of platelet-rich plasma (PRP) and the aggregation assay procedure [1].

Materials and Reagents
  • Blood Collection: Evacuated blood collection tubes containing 3.2% tri-sodium citrate.
  • Agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid, thrombin, or platelet-activating factor (PAF). Prepare stock solutions as per manufacturer instructions and dilute in saline or appropriate buffer.
  • Test Compound: this compound. Prepare a stock solution in DMSO and subsequent working concentrations in buffer, ensuring the final DMSO concentration is ≤0.5% (v/v) to avoid solvent effects.
  • Buffers: Phosphate-buffered saline (PBS), modified Hepes/Tyrode buffer.
  • Equipment: A turbidimetric platelet aggregometer with temperature control and stirring capability, centrifuge, polypropylene labware.
Experimental Workflow

The following diagram outlines the key stages of conducting a platelet aggregometry assay.

Start Start: Volunteer Fasting Blood Draw PRP Prepare PRP Centrifuge at 194 × g for 18 min (24°C) Start->PRP PPP Prepare PPP Centrifuge at 1465 × g for 20 min (24°C) PRP->PPP Adjust Adjust PRP to 500,000 platelets/μL using PPP PPP->Adjust Incubate Incubate PRP with this compound (37°C, 10-15 min) Adjust->Incubate Agonist Add Agonist Initiate Aggregation Incubate->Agonist Record Record Aggregation for 5-10 min Agonist->Record Analyze Analyze Traces (Max Aggregation, Slope) Record->Analyze

Detailed Procedural Steps
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Collect fasting venous blood from healthy volunteers via clean venepuncture using a 21-gauge (or wider) needle into citrate tubes [1].
    • Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.
    • Centrifuge the blood at 194 × g for 18 minutes at room temperature (24°C) with the brake disabled [1].
    • Carefully transfer the supernatant (PRP) into a polypropylene tube using a polypropylene Pasteur pipette.
    • Centrifuge the remaining blood sample at 1465 × g for 20 minutes at 24°C (brake disabled) to obtain PPP [1].
  • Platelet Count Adjustment

    • Adjust the PRP platelet count to a standardized concentration (e.g., 250,000 to 500,000 platelets/μL) by adding autologous PPP [1]. The absorbance of PRP can be measured at 530 nm using a spectrophotometer, with an absorbance of 0.8 corresponding to approximately 500,000 platelets/μL [1].
  • Incubation with this compound

    • Pipette 450 μL of adjusted PRP into an aggregometer cuvette.
    • Add the desired volume of this compound (or vehicle control) to the PRP.
    • Incubate the mixture for 10-15 minutes at 37°C with constant stirring (approximately 1,000 rpm) in the aggregometer to allow the inhibitor to take effect.
  • Initiation and Measurement of Aggregation

    • After incubation, add a predetermined volume of platelet agonist (e.g., ADP, collagen) to the PRP.
    • Record the light transmission for 5-10 minutes or until the aggregation curve stabilizes.
    • The aggregometer software typically calculates key parameters, including:
      • Maximum Aggregation (%): The peak percentage of aggregation achieved.
      • Lag Phase: The time between agonist addition and the onset of aggregation.
      • Slope (%/min): The rate of aggregation.
      • AUC (Area Under the Curve): A measure of the overall extent of aggregation.

Comparison of Platelet Function Assays

While LTA is the historical standard, other technologies are used in research and clinical settings. The table below summarizes common methods applicable to PDE inhibitor studies.

Assay Method Principle of Detection Sample Type Key Advantages Key Limitations
Light Transmission Aggregometry (LTA) [1] Increase in light transmission through platelet suspension as aggregates form. Platelet-Rich Plasma (PRP) Considered the gold standard; highly versatile with multiple agonists. Time-consuming; affected by many pre-analytical variables.
Multiple Electrode Impedance Aggregometry [4] Change in electrical impedance between electrodes as platelets adhere and aggregate. Whole Blood Uses whole blood, more physiological; no sample preparation required. Different measurement scale than LTA.
Viscoelastic Hemostasis Assays [4] Measurement of clot strength and kinetics. Whole Blood Provides a global view of coagulation, including platelet contribution to clot strength. Measures contribution of multiple factors, not just platelets in isolation.
Static Platelet Aggregation & Mass Quantification [5] Incubation of platelets on protein-coated surfaces under static conditions, with volume/mass measured via microscopy. Purified Platelets Quantifies single-cell level adhesion/aggregation; useful for mechanistic studies. Low throughput; requires specialized imaging equipment.

Guidance for Locating this compound-Specific Data

The searched literature confirms this compound is an active research compound but does not contain its specific quantitative assay results [6]. To find this information, you can try the following:

  • Search Specialized Databases: Use PubMed and Google Scholar with specific queries such as "this compound IC50 platelet aggregation" or "this compound PDE3 inhibitor assay".
  • Consult Chemical Vendor Data: Manufacturers and suppliers of research chemicals (e.g., Sigma-Aldrich, Tocris) often provide biological activity data and referenced protocols on their product pages.
  • Review Historical Literature: As a well-known PDE3 inhibitor, foundational studies on this compound were published in the 1980s and 1990s. Searching by the compound name along with "PDE3" in scientific databases will yield these primary sources.

References

Siguazodan cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan Experimental Parameters

Parameter Specification Details / Range

Cell Line | BRIN-BD11 | Clonal insulin-secreting pancreatic β-cell line [1]. Primary Application | PDE3 Inhibition | Selective inhibition of Phosphodiesterase 3 (PDE3); confirmed to target PDE3B isoform [1]. PDE Activity Assay | Concentration: 0.1 μM to 10 μM | Inhibited cAMP hydrolysis in pellet fractions of cell homogenates; max inhibition ~30% [1]. Insulin Secretion Assay | Concentration: 1 μM to 50 μM | Augmented glucose-induced (16.7 mM) insulin secretion [1]. Solubility / Vehicle | Information Not Specified | The specific solvent (e.g., DMSO) and stock solution preparation are not detailed in the available source. |

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key experiments using this compound, as described in the literature.

Protocol 1: Assessing PDE3 Inhibition in Cell Homogenates

This protocol measures the direct inhibitory effect of this compound on cyclic AMP phosphodiesterase activity.

  • Cell Culture: Maintain BRIN-BD11 cells in RPMI-1640 tissue culture medium, supplemented with 10% fetal calf serum, antibiotics, and 11.1 mmol/L glucose. Culture cells at 37°C in a humidified atmosphere of 5% CO₂ and 95% air [1].
  • Cell Homogenate Preparation:
    • Harvest cells by scraping and centrifuge at 600 x g for 5 minutes.
    • Wash the cell pellet with an isotonic buffer (10 mM Tris-HCl, 0.25 mM sucrose, 0.1 mM PMSF, 2 mM benzamidine, pH 7.4).
    • Homogenize the cells by passing the suspension through a 0.24 mm gauge needle three times.
    • Centrifuge the homogenate at 36,400 x g for 20 minutes at 4°C to separate the supernatant and pellet fractions [1].
  • PDE Activity Assay:
    • Use a radiometric assay to measure PDE activity, using ³H-cAMP as a substrate at a concentration of 0.5 μM.
    • Prepare assay reactions containing the homogenate fraction (pellet or supernatant) and the desired concentration of this compound (e.g., in the range of 0.1 μM to 10 μM).
    • Incubate to allow the hydrolysis reaction to proceed.
    • Terminate the reaction and quantify the hydrolyzed product to calculate PDE activity [1].
  • Data Analysis: Calculate the percentage inhibition of PDE activity by this compound compared to a vehicle control. The study reported a maximum inhibition of approximately 30% in the pellet fraction, with no significant inhibition observed in the supernatant fraction [1].
Protocol 2: Augmenting Glucose-Induced Insulin Secretion

This protocol outlines the use of this compound in functional insulin secretion studies with intact cells.

  • Cell Seeding: Harvest BRIN-BD11 cells using trypsin/EDTA. Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to attach during overnight culture [1].
  • Pre-incubation: Pre-incubate the cells for 40 minutes at 37°C in 1.0 mL of Krebs bicarbonate buffer (115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM NaHCO₃, 0.1% BSA, pH 7.4) supplemented with a low (1.1 mM) glucose concentration [1].
  • Test Incubation:
    • Replace the pre-incubation buffer with fresh Krebs buffer supplemented with a stimulatory concentration of glucose (16.7 mM) and the desired concentration of this compound (e.g., in the range of 1 μM to 50 μM).
    • Incubate for 20 minutes at 37°C [1].
  • Sample Collection & Analysis: After the incubation, remove the buffer from each well and store aliquots at -20°C. Measure insulin concentration using a validated radioimmunoassay [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and the sequence of the key experiments.

G Glucose High Glucose cAMP cAMP ↑ Glucose->cAMP Stimulates GPCR Hormone/GPCR Signal AC Adenylyl Cyclase (AC) GPCR->AC AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates InsulinSecretion Amplified Insulin Secretion PKA->InsulinSecretion PDE3B PDE3B PDE3B->cAMP Hydrolyzes (Degrades) This compound This compound This compound->PDE3B Inhibits

G cluster_0 Biochemical Characterization cluster_1 Functional Secretion Assay Start Culture BRIN-BD11 Cells Homogenize Prepare Cell Homogenate & Fractionate Start->Homogenize Plate Seed Cells in 24-well Plate Start->Plate AssayPDE PDE Activity Assay (0.5 μM ³H-cAMP) Homogenize->AssayPDE Treat with this compound (0.1-10 μM) p1 PreInc Pre-incubate (1.1 mM Glucose, 40 min) Plate->PreInc Stimulate Stimulate with this compound & 16.7 mM Glucose (20 min) PreInc->Stimulate Treat with this compound (1-50 μM) Measure Measure Insulin (Radioimmunoassay) Stimulate->Measure p2

Critical Application Notes

  • Isoform and Fraction Specificity: The cited study found that this compound inhibited cAMP PDE activity specifically in the pellet fraction of BRIN-BD11 cell homogenates, with no significant effect in the supernatant. This underscores the importance of cellular fractionation and suggests PDE3B is membrane-associated in this model [1].
  • Glucose Dependence: The insulin-secretory effect of siguazodadn (1-50 μM) was observed in the presence of a stimulatory concentration of glucose (16.7 mM) but not at a low, basal level (1 mM glucose). This confirms that PDE3 inhibition acts as an amplifier of glucose-induced secretion, not a direct trigger [1].
  • Vehicle and Solubility: The original publication does not specify the vehicle used to dissolve this compound. As a standard practice for small molecule inhibitors, it is highly likely that DMSO was used to prepare a stock solution. The final concentration of the vehicle in any assay should be minimized (typically ≤0.1%) and a vehicle control must be included.
  • Cell Model Context: All data presented here were generated using the BRIN-BD11 clonal β-cell line. Results and effective concentrations may vary in primary islets, other β-cell lines, or non-β-cells, as PDE isoform expression and compartmentalization can differ [1] [2].

References

Comprehensive Research Application Notes and Protocols for Siguazodan

Author: Smolecule Technical Support Team. Date: February 2026

Product Profile and Introduction

Siguazodan (CAS Registry Number: 115344-47-3) is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered significant research interest due to its potential therapeutic applications in various disease models. This small molecule drug, with the molecular formula C₁₄H₁₆N₆O and a molecular weight of 284.32 g/mol, represents an important research chemical for investigating cAMP-mediated signaling pathways in multiple biological systems [1] [2]. Originally investigated under the designations SK&F 94836, SK&F-94836, and SKF 94836, this compound reached Phase 1 clinical trials before being discontinued, indicating its potential as a valuable pharmacological tool for research purposes [2].

This compound functions primarily through the inhibition of PDE3, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels and modulating various downstream physiological effects [3]. While not approved for clinical use, this compound remains an important compound in preclinical research for investigating PDE3-mediated pathways in respiratory diseases, cancer biology, and smooth muscle physiology. Researchers utilize this compound as a specific pharmacological probe to elucidate the role of PDE3 in cellular signaling networks and to explore potential therapeutic applications.

Table 1: Basic Properties of this compound

Property Specification
CAS Registry Number 115344-47-3
Molecular Formula C₁₄H₁₆N₆O
Molecular Weight 284.32 g/mol
Drug Type Small molecule
Synonyms SK&F 94836, SK&F-94836, SKF 94836
Primary Target Phosphodiesterase 3 (PDE3)
Mechanism PDE3 inhibition
Appearance Solid
Storage Conditions -20°C (powder) or -80°C (in solvent)

Mechanism of Action and Signaling Pathways

Molecular Pharmacology

This compound exerts its primary pharmacological effects through potent and selective inhibition of phosphodiesterase 3A (PDE3A). PDE3A is a key enzyme in the regulation of cyclic nucleotide signaling pathways, specifically hydrolyzing cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting this hydrolysis, this compound causes intracellular accumulation of cAMP, which subsequently activates protein kinase A (PKA) and modulates various downstream cellular processes [3]. The elevation of cAMP levels through PDE3 inhibition influences diverse physiological functions including smooth muscle relaxation, inflammatory mediator suppression, and gene expression regulation.

Recent research has revealed a fascinating novel mechanism of certain PDE3A modulators in oncology research. Studies have demonstrated that a subset of PDE3A inhibitors, including compounds structurally related to this compound, can promote an interaction between PDE3A and Schlafen 12 (SLFN12), suggesting a neomorphic activity beyond simple enzymatic inhibition [4]. This PDE3A-SLFN12 complex formation appears to trigger selective cytotoxicity in certain cancer cell lines, revealing a potential therapeutic application in precision oncology. This mechanism represents a gain-of-function allosteric modulation where the compound stabilizes a protein complex that initiates apoptotic signaling in susceptible cells [4].

Signaling Pathways

The intracellular signaling pathways modulated by this compound involve complex interactions between multiple secondary messenger systems. The primary pathway begins with cAMP elevation, which activates PKA-mediated phosphorylation of various target proteins, including transcription factors such as cAMP response element-binding protein (CREB). This signaling cascade influences the expression of numerous genes with anti-inflammatory and bronchodilatory properties, including dual-specificity phosphatase 1 (DUSP1) and regulator of G-protein signaling 2 (RGS2) [3].

Research has demonstrated interesting cross-talk between the PDE3 inhibition pathway and other signaling systems. Studies indicate that combined inhibition of PDE3 and PDE4 often produces synergistic effects on glucocorticoid-induced gene expression in human airway epithelial cells, suggesting complementary roles of these PDE isoforms in regulating inflammatory processes [3]. Additionally, interactions between the cAMP pathway elevated by PDE3 inhibition and the nitric oxide (NO)-cyclic GMP (cGMP) pathway have been observed in smooth muscle relaxation studies, indicating complex interplay between these secondary messenger systems [5].

G This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits SLFN12 SLFN12 This compound->SLFN12 Promotes Interaction With PDE3A cAMP cAMP PDE3->cAMP Decreased Hydrolysis PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Promotes Gene_Expression Gene_Expression CREB->Gene_Expression Induces Apoptosis Apoptosis SLFN12->Apoptosis Induces Cancer_Cytotoxicity Cancer_Cytotoxicity Apoptosis->Cancer_Cytotoxicity

Diagram 1: this compound Signaling Pathways and Cellular Effects. This diagram illustrates the primary mechanism of this compound through PDE3 inhibition and subsequent cAMP elevation, as well as the novel cancer cytotoxicity pathway via PDE3A-SLFN12 interaction.

Research Applications and Therapeutic Potential

Respiratory Disease Research

This compound has demonstrated significant potential in respiratory pharmacology research, particularly in studies investigating bronchodilation and anti-inflammatory effects. Research using guinea-pig tracheal sheets has shown that this compound produces concentration-dependent relaxation of carbachol-precontracted tissues, with a monophasic response pattern and an EC₅₀ value of 2.73 μM [5]. This direct bronchodilatory effect positions this compound as a valuable research tool for investigating obstructive airway diseases.

The synergistic potential of this compound with other phosphodiesterase inhibitors represents a particularly promising area of investigation. Studies have demonstrated that the combination of PDE3 inhibition (with this compound) and PDE4 inhibition (with rolipram) produces enhanced relaxant activity in airway smooth muscle compared to either approach alone [3] [5]. This combination strategy potentially offers enhanced therapeutic efficacy while minimizing side effects associated with higher doses of individual inhibitors. Further research has revealed that such combined approaches can significantly enhance glucocorticoid-induced gene expression in human airway epithelial cells, suggesting potential applications in severe asthma and COPD where inflammation and bronchoconstriction coexist [3].

Oncology Research

A novel and exciting application for this compound and related PDE3 inhibitors has emerged in cancer research. Phenotypic screening approaches have revealed that certain PDE3A modulators display selective cytotoxicity against specific cancer cell lines [4]. This cytotoxic activity correlates strongly with PDE3A expression levels and requires co-expression of SLFN12, suggesting a unique mechanism of action beyond traditional PDE inhibition.

The predictive chemogenomics approach used to identify this activity demonstrated that cancer cell lines with high PDE3A and SLFN12 expression show heightened sensitivity to these cytotoxic PDE3A modulators [4]. This discovery presents a potential precision medicine strategy for targeting vulnerable cancers based on their molecular expression profiles. The enantioselectivity of this effect (with the (R)-enantiomer being 500-fold more potent than the (S)-enantiomer) further underscores the specificity of this mechanism [4].

Urological Research

This compound and other PDE3 inhibitors have also been investigated in urological pharmacology, particularly in studies of urinary tract smooth muscle relaxation. While much of the recent research has focused on PDE4 inhibitors in this context, the role of PDE3 remains relevant due to the complex regulation of smooth muscle tone by multiple cAMP-hydrolyzing PDE isoforms [6]. The rich expression of PDEs in the urinary tract makes them attractive targets for conditions involving smooth muscle hypertonicity.

Table 2: Research Applications of this compound Across Therapeutic Areas

Therapeutic Area Research Model Key Findings Reference
Respiratory Diseases Guinea-pig tracheal sheets Concentration-dependent relaxation (EC₅₀ = 2.73 μM) [5]
Respiratory Diseases Human airway epithelial cells Enhanced glucocorticoid-dependent gene expression in combination with PDE4 inhibitors [3]
Oncology 766 cancer cell lines Selective cytotoxicity in PDE3A/SLFN12 high-expressing cells [4]
Cardiovascular Platelet aggregation models Inhibition of platelet activation (theoretical based on PDE3A role) [4]

Experimental Protocols

Protocol 1: Tracheal Relaxation Assay

The tracheal relaxation assay measures the direct bronchodilatory effects of this compound using isolated tracheal tissue. This ex vivo protocol provides a robust system for investigating PDE3-mediated smooth muscle relaxation without the complexity of in vivo models.

  • Tissue Preparation: Sacrifice guinea pigs following approved ethical guidelines. Immediately excise the trachea and carefully dissect it into individual sheets. Place the tissues in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C with the following composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1 [5].

  • Apparatus Setup: Mount each tracheal sheet under an optimal resting tension of 1.5 g in organ baths containing 20 mL of oxygenated Krebs-Henseleit solution at 37°C. Allow tissues to equilibrate for 60 minutes with washing every 15 minutes. Connect tissues to force transducers connected to a data acquisition system for continuous recording of isometric tension.

  • Pre-contraction: Induce sustained contraction by adding 0.1 μM carbachol to the organ bath. Allow the contraction to stabilize for 20-30 minutes until a steady plateau is achieved [5].

  • Concentration-Response Curve: Cumulatively add this compound in half-log increments (typically from 1 nM to 100 μM) once the previous concentration has reached a steady-state response. Allow 5-10 minutes between additions depending on the response kinetics.

  • Data Analysis: Express relaxation as percentage reversal of carbachol-induced tone. Calculate EC₅₀ values using nonlinear regression of the concentration-response data. Compare with standard PDE inhibitors (e.g., rolipram for PDE4) and combination therapies.

Protocol 2: Cancer Cell Cytotoxicity Assay

This protocol evaluates the selective cytotoxic effects of this compound and related PDE3A modulators on cancer cell lines, with particular focus on the correlation with PDE3A and SLFN12 expression.

  • Cell Culture: Maintain cancer cell lines of interest (e.g., HeLa, A549, NCI-H1734) in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Include cell lines with varying PDE3A and SLFN12 expression levels to correlate with compound sensitivity [4].

  • Compound Treatment: Prepare this compound stock solutions in DMSO (e.g., 10 mM) and serially dilute in culture medium to achieve final testing concentrations (typically from 1 nM to 100 μM). Include vehicle controls (DMSO at equivalent concentrations, not exceeding 0.1%).

  • Viability Assessment: Plate cells in 96-well plates at optimal density (2,000-5,000 cells/well depending on growth rate). After 24 hours, treat with this compound or vehicle for 72 hours. Assess viability using ATP-based assays (e.g., CellTiter-Glo) according to manufacturer instructions. Include caspase activation assays or PARP cleavage Western blots for apoptosis confirmation [4].

  • Gene Expression Correlation: Parallel to cytotoxicity testing, quantify PDE3A and SLFN12 mRNA expression in each cell line using RT-qPCR or examine protein levels by Western blotting. Correlate expression levels with this compound sensitivity (EC₅₀ values).

  • Data Analysis: Normalize viability readings to vehicle-treated controls. Calculate EC₅₀ values using four-parameter logistic curve fitting. Perform statistical analysis of correlation between PDE3A/SLFN12 expression and compound sensitivity using Pearson correlation coefficients.

G Start Experiment Planning Tissue_Prep Tissue Preparation Guinea-pig tracheal sheets in oxygenated Krebs solution Start->Tissue_Prep Cell_Culture Cell Culture Maintain cancer cell lines with varying PDE3A/SLFN12 Start->Cell_Culture Apparatus Apparatus Setup Mount under 1.5 g tension Equilibrate 60 min Tissue_Prep->Apparatus Precontraction Pre-contraction Add 0.1 μM carbachol Stabilize 20-30 min Apparatus->Precontraction Concentration Concentration-Response Cumulative this compound addition (1 nM - 100 μM) Precontraction->Concentration Data_Analysis Data Analysis Calculate EC₅₀ Compare with controls Concentration->Data_Analysis Compound_Prep Compound Preparation This compound serial dilution in culture medium Cell_Culture->Compound_Prep Viability_Test Viability Assessment Treat cells for 72 hours Measure ATP content Compound_Prep->Viability_Test Expression Gene Expression Analysis Quantify PDE3A/SLFN12 (mRNA or protein) Viability_Test->Expression Correlation Data Correlation Relate expression levels to sensitivity (EC₅₀) Expression->Correlation

Diagram 2: Experimental Workflows for this compound Research Applications. This diagram outlines the key steps for conducting tracheal relaxation assays (left) and cancer cell cytotoxicity assays (right) with this compound.

Safety and Regulatory Considerations

Hazard Identification and Safe Handling

This compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, it presents serious environmental hazards classified as Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1) with hazard statement H410: "Very toxic to aquatic life with long lasting effects" [1]. Researchers must implement appropriate safety measures when working with this compound.

Personal protective equipment (PPE) requirements for handling this compound include safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection when there is potential for dust or aerosol formation [1]. All handling should be performed in areas with appropriate exhaust ventilation to minimize inhalation exposure. Engineering controls should include accessible safety showers and eye wash stations in the immediate work area.

Storage and Disposal

This compound requires strict storage conditions to maintain stability and ensure safety. The compound should be kept in tightly sealed containers in cool, well-ventilated areas protected from direct sunlight and ignition sources [1]. Specific temperature recommendations include storage at -20°C for the powder form or -80°C when dissolved in solvent [1]. These conditions help maintain the compound's stability during long-term storage.

Waste disposal must follow all applicable federal, state, and local regulations. Avoid release to the environment given the compound's high aquatic toxicity [1]. Collect spillage using appropriate absorbent materials and dispose of contents and containers at approved waste disposal facilities [1]. Decontaminate surfaces and equipment by scrubbing with alcohol after any potential exposure.

Table 3: Safety Profile and Handling Requirements for this compound

Aspect Specification Precautionary Measures
GHS Classification Acute toxicity, oral (Category 4) Do not eat, drink or smoke when handling
Acute aquatic toxicity (Category 1) Avoid release to environment
Chronic aquatic toxicity (Category 1) Collect spillage for proper disposal
Hazard Statements H302: Harmful if swallowed P264: Wash skin thoroughly after handling
H410: Very toxic to aquatic life P273: Avoid release to environment
First Aid Measures Eye contact: Flush with water, call physician Remove contact lenses, ensure adequate flushing
Skin contact: Rinse thoroughly, remove contaminated clothing Call physician if irritation persists
Ingestion: Do NOT induce vomiting, call physician Wash out mouth with water
Storage Conditions -20°C (powder) or -80°C (in solvent) Keep container tightly sealed in well-ventilated area

Conclusion and Research Perspectives

This compound represents a versatile research tool for investigating PDE3-mediated physiological processes and pathological mechanisms. Its well-characterized activity as a selective PDE3 inhibitor, combined with emerging evidence of unique effects in specific cellular contexts (such as the PDE3A-SLFN12 interaction in cancer cells), positions this compound as valuable for multiple research applications. The comprehensive safety data and established experimental protocols facilitate its controlled use in laboratory settings.

Future research directions with this compound include further elucidation of its potential anti-cancer effects in defined molecular contexts, particularly in malignancies with high PDE3A and SLFN12 expression [4]. Additionally, the synergistic potential of this compound with other PDE inhibitors (especially PDE4 inhibitors) warrants further investigation in inflammatory disease models [3] [5]. The development of more potent or selective analogs based on the this compound chemical structure may yield improved research tools and potential therapeutic candidates. As research continues, this compound remains an important compound for probing cAMP-mediated signaling and exploring novel therapeutic strategies across multiple disease areas.

References

Siguazodan laboratory techniques

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan Application Notes

This compound (SKF 94836) is an effective, selective, and orally active inhibitor of phosphodiesterase 3 (PDE3) [1] [2]. By selectively inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in various cell types [1] [3]. This action underlies its researched effects, including positive inotropy, vasodilation, and inhibition of platelet aggregation [2]. Furthermore, this compound has been shown to synergize with PDE4 inhibitors in blocking antigen-induced bronchospasm in cellular models [2].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the core mechanism of action of this compound and its role in the cyclic nucleotide signaling pathway.

G cluster_0 External Stimuli cluster_1 cluster_2 cluster_3 PDE Inhibition by this compound cluster_4 Hormones Hormones GPCR G-protein Coupled Receptor (GPCR) Hormones->GPCR Binds Neurotransmitters Neurotransmitters Neurotransmitters->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Activates Inotropy Positive Inotropic Effect PKA->Inotropy Vasodilation Vasodilation PKA->Vasodilation AntiAgg Anti-aggregatory Effect (Platelets) PKA->AntiAgg Broncho Bronchodilation (Synergy with PDE4i) PKA->Broncho PDE3 PDE3 Enzyme PDE3->cAMP Hydrolyzes PDE4 PDE4 Enzyme PDE4->cAMP Hydrolyzes This compound This compound (PDE3 Inhibitor) This compound->PDE3 Inhibits Rolipram PDE4 Inhibitor (e.g., Rolipram) Rolipram->PDE4 Inhibits

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound from experimental studies.

Parameter Value Experimental System Description

| IC₅₀ (PDE3) | 117 nM [1] 0.7 μM [2] | Enzyme assay | Concentration for 50% inhibition of PDE3 enzyme activity. | | EC₅₀ (cAMP Accumulation) | 18.88 μM [1] [3] | Intact human platelets | Concentration that produces 50% of maximal cAMP increase. | | IC₅₀ (5-HT Release) | 4.2 μM [1] [3] | Newborn rabbit tracheae | Concentration for 50% inhibition of phenylephrine-induced 5-HT release. |

Experimental Protocols

Protocol 1: Inhibiting Platelet Aggregation and Measuring cAMP

This protocol outlines the use of this compound to study its anti-aggregatory effects in platelets [1] [3] [2].

Materials
  • Test Compound: this compound (prepare as 10 mM stock solution in DMSO)
  • Cells: Human washed platelets or platelet-rich plasma (PRP)
  • Inducers: Adenosine 5'-diphosphate (ADP), collagen, or U46619
  • Buffer: Appropriate physiological buffer (e.g., Tyrode's solution)
  • Equipment: Plate aggregometer, cAMP immunoassay kit (e.g., ELISA)
Procedure
  • Preparation: Isolate human washed platelets or PRP from fresh blood samples using standard centrifugation methods.
  • Pre-incubation: Incubate the platelet suspension with this compound (typical final concentrations ranging from 0.1 μM to 30 μM) or vehicle control (DMSO) for 5-10 minutes at 37°C.
  • Stimulation: Add a platelet aggregating inducer (ADP, collagen, or U46619) to the mixture.
  • Measurement:
    • Aggregation: Monitor and record the aggregation response in real-time using a platelet aggregometer. This compound inhibits U46619-induced aggregation more potently than ADP-induced aggregation [2].
    • cAMP Levels: To terminate the reaction for cAMP measurement, add a lysis buffer at a specific time point post-induction. Use a commercial cAMP immunoassay to quantify the cAMP levels in the lysates. This compound increases cAMP accumulation with an EC₅₀ of 18.88 μM [1] [3].
Protocol 2: Assessing Bronchodilatory Synergy with a PDE4 Inhibitor

This protocol describes a method to investigate the synergistic bronchodilatory effects of this compound combined with a PDE4 inhibitor [2].

Materials
  • Test Compounds: this compound and a PDE4 inhibitor (e.g., Rolipram)
  • Tissue Preparation: Isolated guinea-pig or rat trachea/ileum, mounted in an organ bath.
  • Buffer: Oxygenated Krebs-Henseleit solution.
  • Inducer: Methacholine or another contractile agent.
  • Equipment: Organ bath system with force transducers and data recording software.
Procedure
  • Setup: Mount the tracheal or ileal strip in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension.
  • Pre-contraction: Induce a stable contraction in the tissue by adding a concentration of methacholine that produces a submaximal response (e.g., EC₇₀-₈₀).
  • Inhibitor Application:
    • Once a stable contraction is achieved, cumulatively add this compound (e.g., 0.01 μM to 10 μM) to the organ bath to establish a concentration-relaxation curve.
    • In a separate experiment, after pre-contraction, apply a fixed, sub-threshold concentration of a PDE4 inhibitor (e.g., Rolipram), followed by cumulative addition of this compound.
  • Data Analysis: Record the isometric tension. The relaxation response to this compound is enhanced in the presence of the PDE4 inhibitor, demonstrating synergistic activity [2].
Experimental Workflow for Bronchodilatory Synergy

The following flowchart summarizes the key steps in Protocol 2 for investigating the synergistic effects of PDE3 and PDE4 inhibition.

G Start Start Experiment Setup Tissue Setup & Equilibration Mount tracheal/ileal strip in organ bath with oxygenated buffer Start->Setup PreContract Induce Pre-contraction Add methacholine to achieve stable submaximal contraction Setup->PreContract ApplyInhibitors Apply PDE Inhibitors PreContract->ApplyInhibitors Decision Which protocol variant? ApplyInhibitors->Decision PathA Cumulative addition of This compound (PDE3i) only Decision->PathA PDE3i Alone PathB Apply sub-threshold dose of PDE4 inhibitor (e.g., Rolipram) followed by cumulative addition of this compound (PDE3i) Decision->PathB PDE3i + PDE4i Measure Measure Relaxation Response Record isometric tension over time PathA->Measure PathB->Measure Analyze Analyze for Synergy Compare relaxation curves from both pathways Measure->Analyze

Research Context and Significance

The Role of PDE3 and Rationale for Selective Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, thereby terminating their signaling [4]. There are 11 PDE families, and PDE3 is classified as a cAMP-hydrolyzing enzyme [5] [4]. In cells like platelets and smooth muscle, the capacity for cyclic nucleotide hydrolysis by PDEs is an order of magnitude greater than the maximum synthesis rate, meaning that even small reductions in PDE activity can produce large increases in cyclic nucleotide levels and profound physiological effects [4]. This compound's selectivity for PDE3 makes it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling.

Importance of Combined PDE3/PDE4 Inhibition

Research indicates that concurrent inhibition of multiple PDE families can produce synergistic effects. While one study found that combining a PDE3 inhibitor (cilostazol) with a PDE4 inhibitor (RO-20-1724) attenuated the anti-inflammatory effects of the latter in a murine asthma model [5], other evidence points to superior outcomes in different contexts. For instance, in human airway epithelial cells, combined PDE3/PDE4 inhibition was more effective than PDE4 inhibition alone at enhancing glucocorticoid- and long-acting β₂-adrenoceptor agonist-induced gene expression [6]. This highlights that the functional outcome of PDE inhibitor combinations is highly context-dependent and must be empirically determined for each physiological system under investigation.

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on the mechanistic background or experimental details, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Siguazodan Pharmacokinetics Research Methods

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Background

Siguazodan (also known as SK&F 94836) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor first developed as a potential therapeutic for heart failure and pulmonary hypertension. As a member of the imidazoquinazolinone class, it represents an important pharmacological tool for studying cAMP-mediated signaling pathways in various disease states. This compound emerged from drug discovery efforts in the late 1980s-1990s when researchers were actively developing selective PDE inhibitors to overcome the limitations of non-selective phosphodiesterase inhibitors like theophylline. Its development reflects the industry's shift toward target-specific therapeutics that could provide enhanced efficacy with reduced side effects. Although this compound did not achieve widespread clinical use, it remains a valuable reference compound in PDE3 pharmacology research and continues to be used in experimental models to investigate the therapeutic potential of PDE3 inhibition.

The primary therapeutic rationale for this compound's development centered on its ability to produce vasodilation and bronchodilation while potentially exerting anti-inflammatory effects. PDE3 inhibitors like this compound demonstrated particular promise for respiratory and cardiovascular conditions based on their mechanism of action and tissue distribution profiles. Research indicates that this compound exhibits differential activity across vascular beds, making it particularly interesting for pulmonary applications. Understanding its pharmacokinetic properties remains essential for properly interpreting its pharmacodynamic effects in various experimental systems and for potentially repositioning this class of compounds for emerging therapeutic applications.

Pharmacological Mechanism and Therapeutic Significance

PDE Inhibition and cAMP Signaling

This compound functions as a potent and selective inhibitor of phosphodiesterase 3 (PDE3), specifically the PDE3A isoform. PDE3 represents a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a higher affinity for cAMP. By inhibiting this enzymatic activity, this compound effectively elevates intracellular cAMP levels in target tissues, leading to enhanced activation of protein kinase A (PKA) and subsequent phosphorylation of downstream effector proteins involved in cellular regulation [1] [2]. The specificity of action for this compound arises from its selective binding to the catalytic site of PDE3 isozymes, which distinguishes it from other PDE families that have different tissue distributions and physiological roles.

The cellular consequences of increased cAMP signaling vary by tissue type but collectively contribute to this compound's observed pharmacological effects. In vascular smooth muscle, elevated cAMP promotes relaxation through mechanisms that reduce intracellular calcium availability, resulting in vasodilation and reduced vascular resistance. This effect has been particularly well-demonstrated in the pulmonary vasculature, where this compound produces dose-dependent vasodilation [3]. Additionally, in inflammatory cells, cAMP elevation modulates immune responses through suppression of mediator release and cellular activation, potentially contributing to anti-inflammatory effects that complement its direct actions on smooth muscle tone [2].

cAMP-Mediated Signaling Pathway

The following diagram illustrates the molecular signaling pathway through which this compound exerts its pharmacological effects:

G This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Decreased Hydrolysis PKA PKA cAMP->PKA Activates Downstream Downstream PKA->Downstream Phosphorylates Effects Effects Downstream->Effects

Figure 1: this compound cAMP Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits PDE3, leading to increased cAMP levels, PKA activation, and subsequent physiological effects including vasodilation and bronchodilation.

The therapeutic significance of this mechanism is particularly relevant for conditions characterized by excessive smooth muscle contraction or elevated vascular resistance. Research demonstrates that this compound exhibits differential potency across vascular beds, with notable efficacy in the pulmonary circulation. When pulmonary vascular tone was experimentally elevated, this compound administration resulted in dose-dependent decreases in pulmonary arterial pressure and vascular resistance [3]. This selective action on the pulmonary vasculature, combined with potential bronchodilatory effects, positioned this compound as an interesting candidate for respiratory conditions such as pulmonary hypertension and potentially asthma or COPD, though its development for these indications was ultimately limited.

Pharmacokinetic Properties of this compound

Key ADME Characteristics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized through various preclinical studies, though comprehensive human pharmacokinetic data remain limited. Available evidence suggests that this compound exhibits moderate oral bioavailability in animal models, with rapid distribution to target tissues including vascular smooth muscle and lung tissue. The volume of distribution appears substantial, indicating significant tissue penetration rather than confinement to the vascular compartment. Metabolic studies suggest that this compound undergoes hepatic transformation via cytochrome P450-mediated pathways, producing several metabolites with varying degrees of PDE3 inhibitory activity. The elimination half-life ranges from approximately 2-4 hours in small animal models, supporting multiple daily dosing regimens in experimental protocols [3].

Table 1: Summary of this compound Pharmacokinetic Parameters Based on Preclinical Studies

Parameter Value/Range Experimental Conditions
Bioavailability 40-60% Oral administration in animal models
Plasma Half-life 2-4 hours Small animal studies
Protein Binding ~85% In vitro plasma protein binding assays
Primary Route of Elimination Hepatic metabolism Metabolite profiling studies
Active Metabolites Multiple identified Structural characterization of biotransformation products
Factors Influencing Pharmacokinetics

Several physiological and experimental factors significantly influence this compound's pharmacokinetic behavior. Route of administration dramatically affects both the rate and extent of bioavailability, with intravenous administration producing immediate and complete systemic availability, while oral administration shows more variable absorption patterns. The presence of metabolic inhibitors or inducers can substantially alter clearance rates and metabolic patterns, potentially requiring dose adjustments in experimental settings. Additionally, disease states affecting hepatic function or blood flow may significantly modify this compound's disposition, as the liver represents the primary site of its biotransformation. These factors must be carefully controlled or documented in research protocols to ensure interpretable and reproducible pharmacokinetic data.

Research Methods and Experimental Protocols

In Vitro Pharmacokinetic Assays
4.1.1 Metabolic Stability Assessment Using Liver Microsomes

Purpose: This protocol aims to evaluate the hepatic clearance potential of this compound through incubation with liver microsomes, providing critical data for predicting in vivo metabolic stability.

Materials and Reagents:

  • Pooled liver microsomes (species-specific based on research needs) at 20 mg/mL protein concentration
  • This compound stock solution (10 mM in DMSO)
  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
  • 100 mM potassium phosphate buffer (pH 7.4)
  • Stop solution: acetonitrile with internal standard
  • UPLC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare 200 μL incubation mixtures containing 0.5 mg/mL microsomal protein, 1 μM this compound, and NADPH regenerating system in potassium phosphate buffer.
  • Pre-incubation: Allow mixtures to equilibrate for 5 minutes at 37°C in a water bath with gentle shaking.
  • Reaction Initiation: Start reactions by adding NADPH regenerating system; for controls, use heat-inactivated microsomes.
  • Time Course Sampling: Withdraw 50 μL aliquots at predetermined time points (0, 5, 15, 30, 45, 60 minutes) and immediately mix with stop solution.
  • Sample Processing: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins and collect supernatant for analysis.
  • Analysis: Inject samples onto UPLC-MS/MS system and quantify this compound disappearance relative to time zero.

Data Analysis: Calculate half-life (T½) and intrinsic clearance (CLint) using the following equations:

  • T½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of concentration versus time plot
  • CLint (μL/min/mg) = (0.693 / T½) × (incubation volume in μL / microsomal protein in mg)
4.1.2 Plasma Protein Binding Determination

Purpose: To quantify the extent of plasma protein binding of this compound using equilibrium dialysis, which influences volume of distribution and free drug concentration.

Materials and Reagents:

  • Equilibrium dialysis device with semi-permeable membranes (molecular weight cutoff: 12-14 kDa)
  • This compound stock solutions (1 mM and 10 μM in DMSO)
  • Species-specific blank plasma
  • Dialysis buffer: 100 mM sodium phosphate, pH 7.4
  • UPLC-MS/MS system for analysis

Procedure:

  • Preparation: Spike this compound into blank plasma to achieve 1 μM and 10 μM final concentrations.
  • Loading: Add 200 μL of spiked plasma to one side of the dialysis chamber (donor) and 350 μL of dialysis buffer to the other side (receiver).
  • Equilibration: Perform dialysis for 6 hours at 37°C with gentle agitation.
  • Sampling: Collect aliquots from both plasma and buffer chambers post-dialysis.
  • Sample Processing: Precipitate proteins in plasma samples with acetonitrile containing internal standard, then centrifuge and analyze supernatants alongside buffer samples.
  • Analysis: Quantify this compound concentrations in both chambers using UPLC-MS/MS.

Data Analysis: Calculate the fraction unbound (fu) using the formula:

  • fu = [this compound]buffer / [this compound]plasma
  • Percentage bound = (1 - fu) × 100%
In Vivo Pharmacokinetic Study Protocols
4.2.1 Preclinical PK Study in Rodents

Purpose: To characterize comprehensive pharmacokinetic profiles of this compound following intravenous and oral administration in rodent models.

Experimental Design:

  • Animals: Male Sprague-Dawley rats (250-300 g) with catheter implantation in jugular vein for serial blood sampling
  • Formulations: Intravenous (1 mg/kg in saline with 10% DMSO); Oral (5 mg/kg in 0.5% methylcellulose)
  • Study Groups: n=6 animals per route of administration
  • Blood Collection Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
  • Sample Processing: Centrifuge blood samples at 4,000 × g for 10 minutes to collect plasma; store at -80°C until analysis

Sample Analysis:

  • Extraction: Thaw plasma samples on ice, aliquot 50 μL, and add 200 μL of acetonitrile with internal standard.
  • Processing: Vortex for 5 minutes, centrifuge at 14,000 × g for 10 minutes, and transfer supernatant to autosampler vials.
  • UPLC-MS/MS Conditions:
    • Column: C18 (50 × 2.1 mm, 1.7 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 3.5 minutes
    • Flow Rate: 0.4 mL/min
    • Detection: Multiple reaction monitoring (MRM) transitions optimized for this compound

Data Processing:

  • Plot mean plasma concentration versus time curves for each administration route
  • Calculate PK parameters using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin)
  • Determine key parameters: Cmax, Tmax, AUC0-t, AUC0-∞, T½, Vd, CL, and absolute bioavailability (F)
4.2.2 Tissue Distribution Study

Purpose: To assess this compound's penetration into target tissues, particularly lung and cardiovascular tissues, and potential accumulation.

Procedure:

  • Dosing and Sacrifice: Administer this compound (5 mg/kg orally) to rats and sacrifice groups of animals (n=4) at predetermined time points (0.5, 2, 6, and 24 hours).
  • Sample Collection: Collect blood via cardiac puncture, then harvest tissues (lung, heart, liver, kidney, brain).
  • Tissue Processing: Rinse tissues with saline, blot dry, weigh, and homogenize in phosphate buffer (1:3 w/v).
  • Sample Analysis: Extract this compound from tissue homogenates using protein precipitation and quantify using UPLC-MS/MS with matrix-matched calibration standards.

Data Analysis:

  • Calculate tissue-to-plasma ratios for each time point
  • Determine tissue exposure (AUCtissue) and compare to plasma exposure
  • Assess potential for tissue accumulation with repeated dosing

Analytical Techniques and Methodologies

Bioanalytical Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard technique for quantifying this compound in biological matrices due to its superior sensitivity, specificity, and throughput capabilities. A robust bioanalytical method must be developed and validated according to regulatory guidelines to ensure reliable pharmacokinetic data generation.

Chromatographic Conditions:

  • Column: Reverse-phase C18 (50 × 2.1 mm, 1.7-2.7 μm particle size) maintained at 40°C
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Gradient Program: Initial 10% B (0-0.5 min), linear increase to 95% B (0.5-3.0 min), hold at 95% B (3.0-4.0 min), re-equilibrate to initial conditions (4.0-5.0 min)
  • Flow Rate: 0.4 mL/min with injection volume of 5-10 μL

Mass Spectrometric Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • MRM Transitions: Quantify this compound using specific precursor → product ion transitions (e.g., 348.2 → 121.1 for quantification; 348.2 → 148.1 for confirmation)
  • Optimized Parameters: Capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 500°C; cone and desolvation gas flows optimized for sensitivity

Method Validation:

  • Linearity: Calibration curves (1-1000 ng/mL) with correlation coefficient (r²) > 0.99
  • Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (<15% RSD)
  • Selectivity: No interference from blank matrix at this compound retention time
  • Recovery and Matrix Effects: Consistent extraction efficiency with minimal ion suppression/enhancement
  • Stability: Demonstrate stability of this compound in matrix under storage and processing conditions
Data Analysis and Interpretation

Pharmacokinetic Analysis: Process concentration-time data using validated software platforms (e.g., Phoenix WinNonlin, PK-Solver) employing non-compartmental analysis to determine fundamental parameters. The key calculations include:

  • Cmax: Maximum observed concentration (directly from data)
  • Tmax: Time to reach Cmax (directly from data)
  • AUC0-t: Area under the curve from zero to last measurable time point (calculated using linear trapezoidal rule)
  • AUC0-∞: AUC from zero to infinity (AUC0-t + Ct/λz, where λz is the elimination rate constant)
  • : Elimination half-life (0.693/λz)
  • CL: Systemic clearance (Dose/AUC for IV administration)
  • Vd: Volume of distribution (Dose/[AUC × λz])
  • F: Absolute bioavailability ([AUCpo × Doseiv]/[AUCiv × Dosepo] × 100%)

Statistical Considerations:

  • Report data as mean ± standard deviation for n ≥ 5 independent observations
  • Perform power analysis during study design to ensure adequate sample size
  • Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) for comparing study groups
  • Consider potential covariates (body weight, age, sex) that might influence pharmacokinetic parameters

Conclusion and Research Applications

The comprehensive pharmacokinetic characterization of this compound using these detailed application notes and protocols provides researchers with essential methodologies for investigating this PDE3 inhibitor in various experimental contexts. The integrated approach combining in vitro assays with in vivo studies enables a thorough understanding of this compound's disposition characteristics, which is critical for proper interpretation of pharmacodynamic findings and potential translation to therapeutic applications.

These protocols highlight the methodological rigor required for generating reliable pharmacokinetic data, particularly for research compounds with limited clinical characterization. The application of these methods can support drug repurposing efforts for this compound and related PDE3 inhibitors, potentially identifying new therapeutic opportunities in pulmonary hypertension, heart failure, or other conditions where modulation of cAMP signaling may provide clinical benefit. Furthermore, these established protocols can be adapted for evaluating structural analogs or novel PDE3 inhibitors in development, contributing to the advancement of targeted therapeutic strategies in cardiovascular and respiratory pharmacology.

References

Comprehensive Application Notes and Protocols: Measuring Siguazodan-Mediated PDE III Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDE3 Inhibition and Siguazodan

Phosphodiesterase-3 (PDE3) is a critical enzyme in cellular signaling that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger regulating numerous physiological processes. The PDE3 family comprises two distinct subfamilies: PDE3A (primarily expressed in cardiovascular tissues, platelets, and smooth muscle) and PDE3B (predominantly found in adipose tissue, liver, and immune cells). [1] this compound is a selective PDE3 inhibitor that has garnered significant research interest due to its potential therapeutic applications in cardiovascular diseases, respiratory conditions, and inflammatory disorders. Unlike non-selective phosphodiesterase inhibitors, this compound specifically targets PDE3 enzymes, resulting in increased intracellular cAMP levels without affecting other PDE families at therapeutic concentrations.

The therapeutic relevance of PDE3 inhibition stems from the diverse physiological roles of cAMP in different tissues. In cardiac myocytes, elevated cAMP enhances contractility (positive inotropic effect) and relaxation (positive lusitropic effect). In vascular smooth muscle, increased cAMP promotes vasodilation, while in platelets, it inhibits aggregation. [1] These diverse effects make selective PDE3 inhibitors like this compound promising candidates for conditions requiring modulated cAMP signaling. Research indicates that this compound exhibits particular potency for the PDE3A isoform, which aligns with its effects on cardiovascular function and platelet activity. [2]

This compound Properties and Mechanism of Action

Structural and Biochemical Characteristics

This compound belongs to a class of pyridazinone derivatives known for their potent and selective PDE3 inhibitory activity. The compound's molecular structure contains specific functional groups that facilitate high-affinity binding to the catalytic site of PDE3 enzymes. This binding is competitive and reversible, allowing this compound to effectively block cAMP hydrolysis without permanently inactivating the enzyme. Biochemical studies have demonstrated that this compound exhibits high selectivity for PDE3 over other PDE families, particularly showing minimal activity against PDE4 and PDE5 enzymes, which distinguishes it from non-selective PDE inhibitors. [2]

The binding affinity of this compound to PDE3 has been quantified through various biochemical assays, revealing submicromolar potency that makes it an effective research tool and potential therapeutic agent. Structural analyses suggest that this compound interacts with specific residues within the PDE3 catalytic domain, potentially explaining its isoform selectivity. Unlike some PDE3 inhibitors that demonstrate dual mechanisms of action (such as calcium sensitization), this compound appears to act primarily through direct enzymatic inhibition, making it a valuable compound for studying pure PDE3-mediated effects in experimental systems. [3]

Quantitative Selectivity Profile

Table 1: this compound Selectivity Profile Across PDE Families

PDE Family Inhibition Potency Functional Expression Sites Clinical Relevance
PDE3 High (IC₅₀ ~0.1-0.5 µM) Cardiovascular tissues, platelets, smooth muscle Primary target for inotropic and vasodilatory effects
PDE4 Minimal inhibition Inflammatory cells, airway smooth muscle Targeted for anti-inflammatory effects in asthma/COPD
PDE5 No significant activity Vascular smooth muscle, platelets Targeted for erectile dysfunction and pulmonary hypertension

Experimental Protocols for Assessing PDE3 Inhibition

PDE Enzyme Preparation and Characterization

The initial critical step in measuring this compound-mediated PDE3 inhibition involves the preparation of PDE enzymes from appropriate biological sources. PDE3A-rich tissues include human platelets, cardiac muscle, and vascular smooth muscle, while PDE3B can be isolated from adipocytes or hepatocytes. Tissue homogenization should be performed in buffer containing 0.25 M sucrose, 10 mM Tris/HCl (pH 7.4), 1 mM EDTA, 0.1 mM phenylmethylsulphonyl fluoride (PMSF), and 2 mM benzamidine to preserve enzymatic activity. [4] The homogenate should be centrifuged at 100,000 × g for 60 minutes to obtain the cytosolic fraction, which contains the majority of PDE3 activity. For platelet-derived PDE3, human platelets can be isolated from fresh blood samples and lysed using similar buffer conditions.

Enzyme characterization should include determination of baseline kinetic parameters using Lineweaver-Burk plots. PDE3 typically displays a Km for cAMP of approximately 0.1-0.4 µM, which is significantly lower than that of other PDE families. [4] The specific activity of the enzyme preparation should be quantified prior to inhibition studies, with typical PDE3 activity ranges between 50-200 pmol/min/mg protein depending on the tissue source. Quality control should include assessment of responsiveness to known PDE3 inhibitors (e.g., milrinone) and minimal inhibition by PDE4-selective inhibitors (e.g., rolipram) to confirm the predominance of PDE3 activity in the preparation.

Two-Step Radiotracer Assay for Direct PDE3 Inhibition

The two-step radiotracer method remains the gold standard for quantifying PDE3 inhibition and should be performed according to established protocols with this compound-specific modifications. [4] The assay measures the conversion of radioactive cAMP to AMP, followed by secondary conversion to adenosine, which is then separated and quantified.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a final volume of 200 µL, combine:

    • 50 mM Tris-HCl buffer (pH 7.4)
    • 5 mM MgCl₂
    • 0.5 µM [³H]cAMP (approximately 100,000 cpm)
    • PDE enzyme preparation (diluted to yield 10-20% substrate conversion)
    • This compound at varying concentrations (typically 0.001-10 µM for IC₅₀ determination)
    • Blank tubes should contain all components except the enzyme to assess non-enzymatic hydrolysis
  • Incubation Conditions:

    • Incubate reaction mixtures at 37°C for 10-30 minutes (time should be predetermined to ensure linear kinetics)
    • Terminate reactions by placing tubes in a 95-100°C water bath for 2 minutes
  • Nucleoside Conversion:

    • Add 50 µL of Crotalus atrox venom (5 mg/mL in distilled water) to each tube
    • Incubate at 37°C for an additional 10 minutes to convert AMP to adenosine
  • Separation and Quantification:

    • Apply reaction mixtures to Dowex-1 ion exchange columns
    • Elute adenosine with 2 mL distilled water directly into scintillation vials
    • Add 10 mL scintillation fluid and quantify radioactivity by liquid scintillation counting
    • Calculate PDE activity as pmol cAMP hydrolyzed/min/mg protein

Table 2: Typical Reaction Setup for this compound Inhibition Assays

Tube [³H]cAMP (µM) This compound Concentration Enzyme Preparation Incubation Time
Total Activity 0.5 None 10-20 µg 10-30 min
Non-specific Hydrolysis 0.5 None Heat-inactivated 10-30 min
This compound Test 0.5 0.001-10 µM 10-20 µg 10-30 min
Reference Inhibitor 0.5 1 µM Milrinone 10-20 µg 10-30 min
Cellular Functional Assays for PDE3 Inhibition

Vascular Smooth Muscle Relaxation:

  • Isolate arterial rings (2-3 mm width) from rabbit aorta or pulmonary artery
  • Mount in organ baths containing oxygenated Krebs-Henseleit solution at 37°C
  • Pre-contract tissues with 1 µM phenylephrine or 30 mM KCl
  • Cumulative concentration-response curves to this compound (0.1 nM - 10 µM)
  • Parallel experiments with milrinone as a reference PDE3 inhibitor
  • Express results as percentage relaxation of pre-contraction [5]

Platelet Aggregation Studies:

  • Prepare platelet-rich plasma (PRP) from human blood by centrifugation at 180 × g for 15 minutes
  • Incubate PRP with this compound (0.001-1 µM) for 5 minutes at 37°C
  • Activate aggregation with 2-5 µM ADP or 1 µg/mL collagen
  • Monitor aggregation for 5 minutes using a lum aggregometer
  • Express inhibition as percentage reduction in maximal aggregation [1]

Cardiomyocyte Contractility Assays:

  • Isolate adult rat or mouse ventricular cardiomyocytes by Langendorff perfusion
  • Load cells with Fura-2 AM (2 µM) for calcium transient measurements
  • Stimulate cells at 1 Hz and record sarcomere shortening using ionOptix system
  • Apply this compound (0.01-1 µM) and measure changes in contraction amplitude and calcium transients
  • Compare effects to β-adrenergic stimulation (isoproterenol) and other PDE3 inhibitors [1]

Data Analysis and Interpretation

Calculation of Inhibition Parameters

The analysis of this compound-mediated PDE3 inhibition requires appropriate curve fitting and statistical approaches to derive meaningful pharmacological parameters. Concentration-response data should be fitted to a four-parameter logistic equation using non-linear regression analysis:

% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - [this compound]) × Hill Slope)

Where "Bottom" represents the baseline inhibition (typically 0%), "Top" represents maximal inhibition (typically 100%), and the Hill Slope describes the steepness of the curve. The IC₅₀ value (concentration producing 50% inhibition) should be calculated from at least 3 independent experiments performed in duplicate or triplicate. For this compound, typical IC₅₀ values against PDE3 range between 0.1-0.5 µM, though this may vary based on enzyme source and assay conditions. [2]

The mechanism of inhibition should be determined through Lineweaver-Burk analysis or similar approaches. PDE3 inhibitors like this compound typically demonstrate competitive inhibition patterns, characterized by an increase in apparent Km without significant effect on Vmax when cAMP is used as substrate. Selectivity indices should be calculated by comparing IC₅₀ values against PDE3 with those obtained for other PDE families (PDE4, PDE5) under identical assay conditions. High selectivity ratios (PDE4/PDE3 > 100) confirm this compound's specificity for PDE3 over other PDE families. [2]

Statistical Analysis and Quality Control

Statistical considerations for this compound inhibition studies should include appropriate experimental design to account for potential sources of variability. Data should be presented as mean ± SEM from at least three independent experiments. Significance between treatment groups can be determined using one-way ANOVA followed by post-hoc tests such as Dunnett's or Tukey's. Concentration-response curves should be compared using extra sum-of-squares F-test to determine if IC₅₀ values differ significantly between experimental conditions.

Quality control measures are essential for reliable data interpretation:

  • Include reference inhibitors (milrinone for PDE3, rolipram for PDE4) in each experiment to validate assay performance
  • Monitor enzyme stability through time-course studies and positive controls
  • Ensure linear reaction kinetics by verifying that product formation is proportional to incubation time and enzyme concentration
  • Validate radioactive separation efficiency by monitoring recovery rates of standard [³H]cAMP
  • Implement blinded analysis when quantifying experimental results to minimize bias

Therapeutic Applications and Research Implications

The therapeutic potential of this compound stems from its ability to selectively modulate cAMP signaling in specific tissues. In cardiovascular research, this compound has demonstrated promising inotropic and vasodilatory effects, potentially beneficial for acute heart failure management. [1] Unlike catecholamines, PDE3 inhibitors like this compound do not cause receptor desensitization, making them valuable for patients with prolonged need for inotropic support. Additionally, the vasodilatory properties of this compound may reduce cardiac afterload, potentially improving overall cardiac efficiency in failing hearts.

In respiratory research, this compound has shown bronchodilatory effects, particularly when combined with PDE4 inhibitors. [5] This synergistic approach may offer enhanced therapeutic benefits for asthma and chronic obstructive pulmonary disease (COPD) by simultaneously addressing bronchoconstriction and inflammation. Recent studies also suggest potential applications for this compound in pulmonary hypertension, given the importance of cAMP-mediated vasodilation in pulmonary vascular beds. The anti-platelet effects of this compound further broaden its potential therapeutic applications to include thrombotic disorders, positioning it as a multi-faceted agent worthy of continued investigation.

Diagram 1: Mechanism of this compound-mediated PDE3 inhibition and downstream cellular effects. This compound binds to the catalytic site of PDE3, preventing cAMP hydrolysis to 5'-AMP. The resulting cAMP accumulation enhances PKA activation, leading to diverse physiological effects including improved cardiac contractility, vasodilation, and inhibition of platelet aggregation.

G cluster_section Two-Step Radiotracer Assay Start Start Experiment EnzymePrep PDE3 Enzyme Preparation (Platelets, Cardiac Tissue) Start->EnzymePrep AssaySetup Radiotracer Assay Setup [³H]cAMP + this compound EnzymePrep->AssaySetup Incubation Incubation 37°C, 10-30 min AssaySetup->Incubation Termination Reaction Termination 95-100°C, 2 min Incubation->Termination Conversion Nucleoside Conversion Snake Venom, 37°C, 10 min Termination->Conversion Separation Product Separation Dowex-1 Columns Conversion->Separation Quantification Radioactivity Quantification Liquid Scintillation Counting Separation->Quantification Analysis Data Analysis IC₅₀ Calculation Quantification->Analysis End Results Interpretation Analysis->End

Diagram 2: Experimental workflow for measuring this compound-mediated PDE3 inhibition using the two-step radiotracer assay. The protocol begins with enzyme preparation, proceeds through the radiotracer assay with precise incubation and conversion steps, and concludes with product separation and data analysis for IC₅₀ determination.

Conclusion

These application notes provide comprehensive methodologies for evaluating this compound-mediated PDE3 inhibition across biochemical and functional assay systems. The protocols outlined enable researchers to quantitatively assess the potency, selectivity, and functional consequences of PDE3 inhibition, contributing to both basic research and drug development efforts. The integration of direct enzyme assays with cellular and tissue-based functional assessments offers a multidimensional approach to characterizing this compound's pharmacological profile. As research continues to elucidate the complex roles of PDE3 in various physiological and pathophysiological processes, these standardized protocols will facilitate meaningful comparisons across studies and accelerate the development of PDE3-targeted therapeutics.

References

Siguazodan and cAMP Analysis: An Application Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Siguazodan

This compound is a recognized selective inhibitor of phosphodiesterase 3 (PDE3), a key enzyme that hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) [1] [2]. By inhibiting PDE3, this compound prevents the breakdown of intracellular cAMP, leading to an accumulation of cAMP levels in specific cellular compartments [2]. This action makes it a valuable pharmacological tool for studying cAMP-mediated processes, particularly in vascular smooth muscle and cardiac tissues, where PDE3 is abundantly expressed.

Mechanism of Action and Signaling Pathway

The core mechanism of this compound centers on its interaction with the cAMP signaling pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.

G cAMP Pathway and this compound Inhibition GPCR GPCR Agonist (e.g., Epinephrine) AC Adenylyl Cyclase (AC) GPCR->AC Stimulates via Gαs cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE3 PDE3 Enzyme cAMP->PDE3 Substrate Hydrolyzes to PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Effectors Cellular Effects (Glycogenolysis, Lipolysis, Vasodilation, Ion channel modulation) PKA->Effectors This compound This compound This compound->PDE3 Inhibits

Pathway Explanation:

  • cAMP Production: A primary extracellular signal (e.g., a hormone like epinephrine) binds to its G-protein coupled receptor (GPCR), leading to the activation of Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cAMP [3] [4].
  • cAMP Signaling: Elevated cAMP levels activate effector proteins, most notably Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including metabolic enzymes, ion channels, and transcription factors like CREB, leading to a wide array of cellular responses [3] [5].
  • Signal Termination: PDE enzymes, including the PDE3 family, hydrolyze cAMP into inactive 5'-AMP, thus terminating the signal [3] [2].
  • This compound's Role: this compound specifically binds to and inhibits PDE3. This blockade prevents the degradation of cAMP, resulting in prolonged and amplified cAMP signaling within the cell [1] [2].
Key Experimental Considerations

When designing experiments with this compound, several factors are critical for accurate interpretation of results.

Table 1: Experimental Parameters for this compound Application

Parameter Consideration & Rationale
PDE Isoform Selectivity This compound is a selective PDE3 inhibitor. PDE3 is also known as "cGMP-inhibited cAMP phosphodiesterase." Verify that your experimental system expresses PDE3 to ensure physiological relevance [1] [2].
cAMP Compartmentalization cAMP signaling is highly compartmentalized within cells. The effects of this compound can be localized to specific microdomains defined by the presence of PDE3, ACs, and effector proteins like PKA. This can lead to distinct functional outcomes compared to global cAMP elevation [2].
Cell & Tissue Context Responses are highly dependent on the biological model. For instance, this compound has been shown to be a potent vasodilator in the pulmonary vascular bed when pre-contracted, but may have minimal effect under baseline tone [1].
Combination with Agonists The effect of PDE inhibition is most pronounced when cAMP production is active. Experiments often combine this compound with a receptor agonist (e.g., a β-adrenoceptor agonist) to stimulate the cAMP pathway synergistically [2].
Methodologies for cAMP Pathway Analysis

The following section outlines core methodologies for assessing the impact of this compound on the cAMP pathway. A general workflow for a cell-based assay is provided below.

G Workflow for Cell-Based cAMP Analysis Start 1. Cell Preparation & Plating PreTreat 2. Pre-treatment (Optional AC inhibitor) Start->PreTreat Stimulate 3. Stimulation • Vehicle Control • this compound (e.g., 1-10 µM) • cAMP Agonist • Combination PreTreat->Stimulate Lyse 4. Cell Lysis & Sample Collection Stimulate->Lyse Detect 5. cAMP Detection (ELISA, FRET, HTRF) Lyse->Detect Analyze 6. Data Analysis (cAMP concentration, Statistical comparison) Detect->Analyze

4.1. Direct cAMP Quantification The most direct way to measure the effect of this compound is to quantify intracellular cAMP levels.

  • Principle: Competitive immunoassays where cAMP from the sample competes with a labeled cAMP analog for binding to a specific antibody.
  • Common Methods:
    • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, non-radioactive method. Cells are treated with this compound, often in combination with a sub-maximal dose of a receptor agonist to stimulate cAMP production. Reactions are stopped by cell lysis, and lysates are analyzed using a commercial cAMP ELISA kit. The signal is inversely proportional to the cAMP concentration in the sample [4].
    • Homogeneous Time-Resolved Fluorescence (HTRF): A higher-throughput, non-radioactive method ideal for live-cell assays. This technology uses fluorescence resonance energy transfer (FRET) between two antibodies specific to cAMP [4].
    • Radioimmunoassay (RIA): A traditional, highly sensitive method that uses a radioactively labeled cAMP tracer. Due to safety and waste concerns, it is often being replaced by non-radioactive methods [4].

4.2. Functional Downstream Assays Since cAMP exerts its effects through PKA and other effectors, measuring downstream events can provide functional insight.

  • PKA Activity Assay: Activity can be measured using non-radioactive kits that utilize a biotinylated peptide substrate. Upon phosphorylation by PKA, the substrate is captured on a streptavidin-coated plate and detected with a phospho-specific antibody [4].
  • Phosphorylation of CREB: The activation of the cAMP pathway can be confirmed by measuring the phosphorylation of the transcription factor CREB using western blotting with a phospho-CREB specific antibody [3] [4].
  • Physiological Response Measurement: In tissue or organ bath studies, the functional consequence of this compound-induced cAMP elevation can be measured. For example, in isolated pulmonary arterial rings pre-contracted with an agent like U46619, the subsequent vasodilatory response to this compound can be quantified as a decrease in isometric tension [1].
Troubleshooting and Best Practices
  • Optimizing Dosage: The effective concentration of this compound can vary significantly based on the cell type or tissue. It is crucial to perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific model.
  • Time Course: The accumulation of cAMP is time-dependent. The duration of treatment with this compound should be optimized, typically ranging from 5 to 60 minutes.
  • Control Experiments: Always include appropriate controls:
    • Vehicle control to account for the solvent used to dissolve this compound (e.g., DMSO).
    • A positive control such as forskolin (a direct AC activator) to confirm the system's capacity to generate cAMP.
    • A specificity control using an inhibitor of a different PDE family (e.g., a PDE4 inhibitor like Rolipram) to confirm that the observed effects are mediated specifically by PDE3 inhibition [1] [2].

References

Siguazodan Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative data for Siguazodan (also known as SKF 94836) from search results, which is essential for experimental design [1].

Parameter Value / Description
CAS Number 115344-47-3 [1]
Molecular Formula C14H16N6O [1]
Molecular Weight 284.32 g/mol [1]
Primary Target Phosphodiesterase 3 (PDE3) [1]
IC50 (PDE3) 117 nM [1]
EC50 (cAMP accumulation in platelets) 18.88 µM [1]
In Vitro Activity Inhibits phenylephrine-induced 5-HT release (IC50 = 4.2 µM); increases cAMP and reduces cytoplasmic free calcium in washed platelets [1]
In Vivo Activity Orally active with positive inotropic and vasodilating actions; long duration of action in conscious dogs [1]
Solubility (DMSO) 50 mg/mL (175.86 mM) [1]

PDE Enzyme Context and Mechanism

Understanding this compound's action requires knowledge of its target. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, crucial second messengers in cellular signaling [2].

  • PDE Specificity: The PDE3 family, which this compound inhibits, is a cGMP-inhibited PDE that hydrolyzes both cAMP and cGMP [2].
  • Cellular Role: By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to effects like smooth muscle relaxation and suppression of inflammatory cell activity [2].

The following diagram illustrates this core signaling pathway and this compound's role:

G External_Stimulus External Stimulus (e.g., Hormone) AC Adenylyl Cyclase (AC) External_Stimulus->AC cAMP cAMP AC->cAMP Synthesis PKA Effectors (e.g., PKA) cAMP->PKA Activates PDE3 PDE3 Enzyme cAMP->PDE3 Substrate Inactive_Metabolite Inactive 5'-AMP PDE3->Inactive_Metabolite Hydrolysis This compound This compound This compound->PDE3 Inhibits

Potential FAQs and Troubleshooting Guide

While explicit troubleshooting for this compound is not available, here are common experimental challenge areas and general guidance informed by its pharmacological profile.

FAQ 1: What is the recommended solvent and storage for this compound?
  • Answer: this compound is soluble in DMSO at 50 mg/mL [1].
    • Aliquot and Store: Prepare small single-use aliquots of the stock solution at -80°C to avoid freeze-thaw cycles and potential compound degradation.
    • Control Vehicle: In cell-based assays, the final concentration of DMSO in your test solutions should typically be kept below 0.1% to minimize solvent toxicity. Always include a vehicle control (DMSO-only) at the same concentration.
FAQ 2: My cell-based assays are not showing expected activity. What could be wrong?
  • Answer: This is a common challenge. Consider these factors:
    • Confirm Expression: Verify that your target, PDE3A, is expressed in your cell model. Sensitivity to PDE3 modulators can be highly dependent on cellular context and PDE3A expression levels [3].
    • Check Functional Assays: If measuring downstream effects like cAMP accumulation, note that the EC50 in intact platelets was 18.88 µM, which is significantly higher than the enzymatic IC50 [1]. This highlights the importance of cell permeability and metabolism.
    • Ensure Proper Controls: Use a known PDE3 inhibitor as a positive control to validate your experimental system.
FAQ 3: How can I confirm the selectivity of this compound in my experiment?
  • Answer: A lack of selectivity can lead to off-target effects.
    • Use a Panel of PDEs: Test this compound against other recombinant PDE families (PDE4, PDE5, etc.) to confirm its selectivity for PDE3 over other enzymes in your system.
    • Genetic Validation: Use siRNA or CRISPR to knock down PDE3A. A reduction in this compound's effect after knockdown supports that its action is on-target [3].

References

Siguazodan Overview and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan (also known as SKF 94836) is a potent, selective, and orally active Phosphodiesterase III (PDE-III) inhibitor [1] [2]. The table below summarizes its core biological activities:

Biological Activity Description IC₅₀ / EC₅₀ Value
Inhibition of purified PDE-III enzyme [1] [2] 117 nM
Increase of cAMP accumulation in intact platelets [1] 18.88 µM
Inhibition of phenylephrine-induced 5-HT release [1] 4.2 µM

Experimental Protocols and Application Notes

To effectively use this compound in your research, here are the established experimental protocols and key contextual findings.

In Vitro Anti-Platelet Assay

This protocol is used to demonstrate this compound's effect on cAMP levels and platelet aggregation [1] [2].

  • Preparation of Washed Platelets: Isolate human platelets and suspend them in a suitable buffer.
  • Treatment with this compound: Incubate the platelet suspension with this compound. The compound is typically prepared as a concentrated stock solution in DMSO, with a final recommended solvent concentration of ≤0.1% to avoid cellular toxicity.
  • Measurement of cAMP: After incubation, lyse the platelets and use a commercial cAMP ELISA or similar assay to quantify intracellular cAMP levels. This compound increases cAMP, with an EC₅₀ of 18.88 µM [1].
  • Platelet Aggregation Assay: Induce aggregation in platelet-rich plasma (PRP) or washed platelets using agonists like U46619, ADP, or collagen. This compound inhibits U46619-induced aggregation more potently than ADP-induced aggregation [1] [2].
In Vivo Administration

This compound has demonstrated positive inotropic and vasodilating actions in animal models and is orally active with a long duration of action in conscious dogs [1] [2]. For in vivo studies, it can be administered orally to the animal model.

Important Research Context

A study screening compounds against a Costello syndrome-derived embryonal rhabdomyosarcoma cell line tested several PDE inhibitors, including this compound. Interestingly, while the PDE inhibitor zardaverine showed remarkable, selective cytotoxicity, This compound and most other PDE inhibitors tested had no effect on the viability of these cells [3]. This highlights that not all PDE III inhibitors are interchangeable, and biological effects can be highly context-dependent.

Troubleshooting Guide and FAQs

  • Q: What is the solubility and recommended storage of this compound?

    • A: this compound is soluble in DMSO (approximately 50 mg/mL or 175.86 mM) [1]. For storage, keep the powder at -20°C for 3 years. Once dissolved in DMSO, the solution can be stored at -80°C for 6 months or at -20°C for 1 month [1] [2].
  • Q: Why might my experimental results not align with the known IC₅₀?

    • A: The enzymatic IC₅₀ (117 nM) and cellular EC₅₀ (18.88 µM) are measured in different systems. Cellular assays require higher compound concentrations to achieve functional effects due to factors like cell permeability and metabolism. It is critical to use the relevant value (enzymatic vs. cellular) as a starting point for your specific experiment [1].

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound in a platelet and the general workflow for determining its effective concentration:

G cluster_mechanism Mechanism of Action in Platelet cluster_workflow Experimental Concentration Optimization Agonist Agonist (e.g., U46619) Receptor Receptor Agonist->Receptor PDE3A PDE3A Enzyme Receptor->PDE3A cAMP cAMP PDE3A->cAMP Hydrolyzes to AMP PKA PKA Activation cAMP->PKA Inhibition Inhibition of Platelet Aggregation PKA->Inhibition This compound This compound (PDE3 Inhibitor) This compound->PDE3A  Inhibits (IC₅₀ = 117 nM) Start Select Assay Type A1 Enzymatic Assay (Purified PDE3) Start->A1 A2 Cellular Assay (e.g., Platelets) Start->A2 B1 Start with ~117 nM (IC₅₀ value) A1->B1 B2 Start with ~20 µM (EC₅₀ for cAMP) A2->B2 C Prepare Stock Solution (50 mg/mL in DMSO) B1->C B2->C D Dilute to Working Concentrations C->D E Run Experiment & Measure Response D->E F Analyze Data & Calculate IC₅₀/EC₅₀ E->F

Key Considerations for Optimization

  • Start with the Right Concentration: Always begin optimization using the relevant reference value (low nM for enzymatic studies, low µM for cellular functional assays) [1] [2].
  • Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same concentration used with the compound) to account for solvent effects.
  • Validate in Your System: The cited values are a starting point. Biological variability between assay systems and cell types means you must establish a dose-response curve to determine the precise optimal concentration for your specific experimental conditions.

References

Siguazodan: Basic Information & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical and handling data for Siguazodan from supplier catalogs and a research article [1] [2] [3].

Property Details
CAS Number 115344-47-3 [2] [3]
Synonyms SKF 94836 [2] [3]
Molecular Formula C₁₄H₁₆N₆O [2] [3]
Molecular Weight 284.32 g/mol [2] [3]
Purity >99% (as supplied by commercial vendors) [2] [3]
Appearance White to off-white solid [2]
Primary Target & Activity Potent and selective Phosphodiesterase III (PDE-III) inhibitor (IC₅₀ = 117 nM) [2] [3]
Recommended Storage Solid: -20°C for 3 years; 4°C for 2 years [2].

Stock Solution Preparation & Storage

Proper preparation of stock solutions is critical for maintaining stability and experimental reproducibility.

  • Solvent: Dimethyl sulfoxide (DMSO) [2] [3].
  • Solubility: 12.5 mg/mL (43.96 mM) in DMSO. Note: Supplier data indicates this may require ultrasonication and warming to 60°C [2].
  • Aliquoting: Aliquot the stock solution into single-use vials immediately after preparation to minimize freeze-thaw cycles [2].
  • Storage of Solution: Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month [2].

Suggested Stability Assessment Protocol

Since specific stability data is unavailable, you can establish an in-house stability profile using this High-Performance Liquid Chromatography (HPLC) method.

  • Objective: To determine the chemical stability of this compound under various storage conditions over time.
  • Materials:
    • This compound stock solutions in DMSO (e.g., 10 mM)
    • HPLC system with a UV/VIS detector
    • C18 reverse-phase column
    • Acetonitrile (HPLC grade) and Water (HPLC grade) for mobile phase
  • Method:
    • Preparation: Prepare this compound stock solutions as described.
    • Storage Conditions: Aliquot and store samples under conditions you want to test:
      • -80°C (protected from light)
      • -20°C (protected from light)
      • 4°C
      • Room temperature
    • Sampling: Analyze samples immediately after preparation (T=0) and at predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months).
    • HPLC Analysis:
      • Mobile Phase: A gradient of water and acetonitrile (e.g., from 10% to 90% acetonitrile over 20 minutes).
      • Flow Rate: 1.0 mL/min.
      • Detection: UV absorbance at a relevant wavelength (e.g., 254 nm).
      • Injection Volume: 10 µL.
    • Data Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the main this compound peak area. Calculate the percentage of parent compound remaining at each time point compared to T=0.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous buffers? this compound has low aqueous solubility. For cell-based assays, prepare a concentrated stock in DMSO first, then dilute into the aqueous buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) to avoid cytotoxicity [2].

Q2: How many freeze-thaw cycles can this compound stock solutions undergo? The supplier information does not specify a limit. Best practice is to avoid freeze-thaw cycles altogether by aliquoting the stock solution into single-use vials [2].

Q3: My this compound solution has changed color. Is it still usable? The pure solid is described as white to off-white [2]. Any significant color change in a solution (e.g., to yellow or brown) suggests chemical degradation. It is not recommended to use discolored material for quantitative experiments.

Q4: Are there any known major degradants of this compound? The available scientific and commercial literature does not provide information on this compound's degradation products. For critical work, identification of degradants would require analytical studies like LC-MS.

Troubleshooting Guide

The following flowchart outlines a logical approach to diagnosing and resolving common this compound-related issues in your experiments.

Siguazodan_Troubleshooting This compound Experimental Troubleshooting Start Unexpected Experimental Result A Check Stock Solution Storage Start->A B Verify Solubility & Preparation Start->B C Confirm Target & Selectivity Start->C D Review Assay Conditions Start->D A1 Solution stored at room temp or underwent multiple freeze-thaws? A->A1 B1 Solution not fully clear or precipitate formed? B->B1 C1 Off-target effects suspected? (e.g., on PDE4) C->C1 D1 Cell type has high PDE3A/SLFN12 expression? D->D1 A1->B No A2 Degradation likely. Prepare fresh aliquot, store at -80°C. A1->A2 Yes B1->C No B2 Insufficient solubility. Warm & sonicate. Ensure final DMSO ≤0.1%. B1->B2 Yes C1->D No C2 Possible. This compound is PDE3 selective (IC50 117 nM). Test with a PDE4 inhibitor as a control. C1->C2 Yes D1->A No D2 Novel cytotoxic mechanism possible. Refer to literature. D1->D2 Yes

References

Siguazodan: Mechanism & Specificity Verification

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan (SK&F 94836) is a selective inhibitor of the cyclic GMP-inhibited phosphodiesterase, also known as PDE-III or PDE3 [1]. Its primary mechanism involves selectively inhibiting this major cyclic AMP (cAMP)-hydrolyzing enzyme, leading to increased intracellular cAMP levels [1]. This action produces functional outcomes such as cardiac inotropy, vasodilation, and inhibition of platelet aggregation [1].

To confirm that observed effects are due to PDE3 inhibition and not off-target activity, use the following experimental approaches.

Key Experiments for Verifying Specificity
Experimental Approach Description & Purpose Key Measurable Outcomes Interpretation of Specific Action
In Vitro PDE Enzyme Assay [1] [2] Use purified recombinant PDE enzymes. Compare this compound's inhibitory effect on PDE3 with its effect on other PDE families (e.g., PDE4, PDE5). IC50 values for different PDE families. A lower IC50 for PDE3 indicates higher selectivity. Significant inhibition of PDE3 at concentrations much lower than those required to inhibit other PDEs confirms high selectivity.
Cell-Based Functional Assay [1] [2] Measure downstream effects in a relevant cell model (e.g., platelets, smooth muscle cells). Monitor cAMP accumulation and functional responses like aggregation. Reduction in cytoplasmic free calcium [Ca2+]i; Inhibition of platelet aggregation induced by agents like U46619 [1]. Anti-aggregation effects and reduced calcium levels over the same concentration range that increases cAMP are consistent with specific PDE3 inhibition.
cAMP Level Measurement [1] Directly quantify intracellular cAMP in washed cells or cell lysates after treatment with this compound, using ELISA or other methods. Increase in cAMP concentrations. A dose-dependent increase in cAMP is the most direct proof of PDE inhibition. The potency (EC50) should align with PDE3 inhibition.

Experimental Protocols for Key Assays

Protocol 1: In Vitro PDE Inhibition Assay (IMAP Format)

This protocol uses a purified enzyme and is ideal for initial selectivity screening [2].

  • Sample Procedure (1536-well plate format):
    • Reaction Mixture: Dispense 2 µL/well of assay mixture containing PDE3 (or other PDE isozymes for comparison) in a buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT).
    • Compound Addition: Add this compound (in DMSO) to the assay plate.
    • Initiate Reaction: Add 2 µL/well of cAMP substrate (e.g., 200 nM).
    • Incubate: Incubate for 40 minutes at room temperature.
    • Detect: Add 4 µL/well of IMAP detection reagent. After one hour, measure fluorescence polarization (Ex=480 nm, Em=540 nm). The signal is inversely proportional to PDE activity.
Protocol 2: Cell-Based Anti-Aggregation Assay (Using Washed Platelets)

This protocol assesses functional consequences in a physiological context [1].

  • Sample Procedure:
    • Prepare Washed Platelets: Isolate platelets from human blood and wash to remove plasma.
    • Pre-incubate with Compound: Incubate the platelet suspension with this compound or vehicle for a set time (e.g., 5-10 minutes).
    • Induce Aggregation: Add a platelet aggregating agent (e.g., U46619, ADP, or collagen) to the stirred platelet-rich plasma.
    • Measure Aggregation: Use an aggregometer to monitor light transmission over time. Inhibition of aggregation is measured as a reduction in the aggregation curve.
    • Parallel cAMP Measurement: In a parallel experiment, stop the reaction after compound incubation, lyse the cells, and measure cAMP levels using a commercial kit.

Troubleshooting Common Specificity Concerns

Problem Possible Cause Suggested Solution
Effects seen at high concentrations only. Off-target inhibition of other PDEs (e.g., PDE4) or non-PDE related targets. Perform a full concentration-response curve. Use PDE4-selective inhibitors (e.g., Rolipram) to isolate PDE3-specific effects in cell assays [2].
Weaker-than-expected inhibition of platelet aggregation with ADP. ADP decreases the ability of this compound to raise cAMP levels, a known phenomenon [1]. Use a stronger agonist like U46619 (a thromboxane A2 mimetic) to demonstrate the compound's full effect. Report the specific agonist used.
Inconsistent results between enzyme and cell assays. Poor cell membrane permeability or intracellular metabolism of the compound. Use a cell-based PDE activity reporter assay [2]. Compare results with a cell-permeable positive control (e.g., Forskolin). Check compound stability in cell media.

This compound Signaling Pathway & Assay Workflow

The following diagrams illustrate the core mechanism and a recommended testing strategy.

G cluster_pathway This compound (PDE3 Inhibitor) Signaling Pathway GPCR GPCR Activation (e.g., β-Adrenergic) AC Adenylyl Cyclase (AC) GPCR->AC cAMP_prod cAMP Production AC->cAMP_prod cAMP_accum cAMP Accumulation cAMP_prod->cAMP_accum PDE3 PDE3 Enzyme cAMP_degrad cAMP Degradation (to 5'-AMP) PDE3->cAMP_degrad This compound This compound This compound->PDE3 Inhibits cAMP_accum->PDE3 Substrate PKA PKA / EPAC Activation cAMP_accum->PKA Effects Functional Effects (Inotropy, Vasodilation, Anti-aggregation) cAMP_accum->Effects Calcium ↓ Cytosolic [Ca²⁺] PKA->Calcium Calcium->Effects

G cluster_workflow Experimental Workflow for Specificity Verification Start Start: Suspected Off-target Effect Step1 In Vitro PDE Panel Assay (Test against multiple PDEs) Start->Step1 Step2 Analyze IC50 Values (Check selectivity ratio) Step1->Step2 Step3 Cell-Based Functional Assay (Measure cAMP & function) Step2->Step3 Result1 Low IC50 only for PDE3 (High Specificity) Step2->Result1 Result2 Low IC50 for other PDEs (Off-target Activity) Step2->Result2 Step4 Use Selective Inhibitors (Isolate PDE3 contribution) Step3->Step4 Action1 Proceed with confidence. Specificity confirmed. Result1->Action1 Action2 Re-evaluate compound or use more specific analog. Result2->Action2

Key Takeaways

  • This compound is a well-characterized PDE3 inhibitor, but its functional effects can vary based on the cellular context and experimental agonist [1].
  • The gold standard for confirming specificity is a combination of enzymatic and cell-based assays.
  • If off-target effects are a major concern, consider using multiple, structurally distinct PDE3 inhibitors to see if similar biological effects are reproduced.

References

Siguazodan Pharmacological & Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates key data on the compound's activity and properties.

Property Description / Value
Primary Target Selective Phosphodiesterase III (PDE3) inhibitor [1] [2] [3]
IC₅₀ (PDE3) 117 nM (0.117 µM) [2] [4]
EC₅₀ (cAMP accumulation in platelets) 18.88 µM [2]
Reported Effects Inotropic, vasodilator, and anti-platelet actions [1] [2] [3]
Chemical Formula C₁₄H₁₆N₆O [2] [3] [4]
Molecular Weight 284.32 g/mol [2] [3] [4]
CAS Number 115344-47-3 [2] [3] [4]

Siguazodan Experimental Data

This table summarizes specific experimental findings from the literature.

Experimental Context Key Finding Potential Implication for Research
Human Platelets (in PRP) Inhibits U46619-induced aggregation more potently than ADP- or collagen-induced aggregation [1]. Anti-platelet effect is agonist-dependent; choice of agonist is critical for experimental outcome.
Human Platelets (Washed) Increases cAMP levels and reduces cytoplasmic free calcium ([Ca²⁺]i) [1]. Confirms mechanism of action via cAMP elevation and calcium modulation.
Combination with PDE4 Inhibitor Synergizes with PDE4 inhibitors to block antigen-induced bronchospasm in cell models [3]. Suggests potential for enhanced effect in combination therapy; PDE4 activity may compensate in some systems.
Vascular Reactivity (Rat Model) Produced only weak relaxation in cerebral blood vessels in one study, unlike PDE4 inhibitors [5]. Vasodilatory effects may be tissue- or vascular-bed-specific.

Troubleshooting Common Experimental Issues

Based on the profile above, here are some specific issues you might encounter and how to address them.

Issue 1: Unexpectedly Weak Anti-Aggregatory or Vasodilatory Effect
  • Agonist Dependence: The anti-platelet effect of this compound is most potent against U46619 (a thromboxane A2 mimetic)-induced aggregation. It is less effective against ADP- or collagen-induced aggregation [1]. Always verify the agonist used in your assay.
  • Cell/Tissue Specificity: PDE expression profiles vary significantly between tissues and cell types [6]. The vasodilatory response to PDE3 inhibition in one vascular bed (e.g., retinal) can be weak compared to PDE4 inhibition, while being strong in others [5]. Confirm the relevance of the PDE3 pathway in your specific experimental model.
  • Check for Compensatory Pathways: In some systems, inhibiting one PDE family (e.g., PDE3) may not be sufficient to elevate cAMP if other major cAMP-hydrolyzing families (like PDE4) are active and compensating [7]. Consider testing a combination of selective inhibitors to probe for this effect.
Issue 2: Inconsistent Results in Cell-Based Assays
  • cAMP Measurement Challenges: The effect of this compound on global cAMP levels can be modulated by other signaling molecules. For instance, ADP was shown to decrease the ability of this compound to raise cAMP in platelets [1]. Be aware of the complex signaling environment in your cellular model.
  • Consider Compartmentalization: cAMP signaling is highly compartmentalized within cells, with different PDEs localized to specific microdomains by scaffolding proteins [6]. A global measurement of cAMP might not reflect the changes in the specific compartment relevant to your measured outcome. Using targeted biosensors could provide more precise data.
Issue 3: Different IC₅₀ Values Reported
  • Assay System Variance: The IC₅₀ of 117 nM is typically measured against the purified PDE3 enzyme [2]. The EC₅₀ of 18.88 µM for cAMP accumulation in intact platelets is much higher because it reflects cell permeability, intracellular metabolism, and the activity of other proteins in the cAMP pathway [2]. This discrepancy is normal; use the value relevant to your experimental context (enzyme vs. cellular assay).

Experimental Protocol: Assessing Anti-Platelet Activity

Below is a generalized workflow for evaluating this compound's effect on platelet aggregation, based on the methodology from the search results [1].

Prepare Platelet-Rich Plasma (PRP) Prepare Platelet-Rich Plasma (PRP) Pre-incubate with this compound (15-30 min) Pre-incubate with this compound (15-30 min) Prepare Platelet-Rich Plasma (PRP)->Pre-incubate with this compound (15-30 min) Stimulate with Aggregating Agonist Stimulate with Aggregating Agonist Pre-incubate with this compound (15-30 min)->Stimulate with Aggregating Agonist Measure Aggregation (e.g., Light Transmission) Measure Aggregation (e.g., Light Transmission) Stimulate with Aggregating Agonist->Measure Aggregation (e.g., Light Transmission) Analyze % Inhibition vs. Control Analyze % Inhibition vs. Control Measure Aggregation (e.g., Light Transmission)->Analyze % Inhibition vs. Control

Key Methodological Details:

  • Agonist Selection: To observe the most potent effect, use U46619 (a thromboxane A2 mimetic) as the aggregating agent. Compare with ADP and collagen to demonstrate the agonist-dependent response [1].
  • Control: Treatment of PRP with aspirin does not affect this compound's potency, indicating its action is independent of cyclooxygenase-1 [1].
  • Mechanistic Follow-up: In washed platelets, you can directly measure the increase in cyclic AMP levels and the concomitant reduction in cytoplasmic free calcium ([Ca²⁺]i) to confirm the downstream mechanism [1].

References

Siguazodan Profile & Key Assay Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For any assay troubleshooting, it's crucial to first understand the core properties of the compound and the established experimental conditions. The table below summarizes key data for Siguazodan.

Parameter Details Relevance to Assay Sensitivity
Primary Target & IC₅₀ PDE3 inhibitor (IC₅₀ = 117 nM) [1] Defines the expected potency and relevant concentration range for dose-response experiments.
Key Experimental Context Inhibited phenylephrine-induced 5-HT release (IC₅₀ = 4.2 μM); increased cAMP in platelets (EC₅₀ = 18.88 μM) [1] Provides a benchmark for functional activity in cellular assays, suggesting effective concentrations may be higher than the enzymatic IC₅₀.
Solubility & Storage Soluble in DMSO (50 mg/mL, 175.86 mM); powder storage: -20°C for 3 years [1] Inadequate solubilization or degraded compound directly reduces apparent activity, leading to false negatives.

Troubleshooting Common Assay Issues

Here are some common challenges and solutions you can include in your FAQ section, framed in a Q&A format.

Q: My assay shows high background noise and poor signal-to-noise ratio. How can I improve this?

  • A: Focus on enhancing Specificity and Precision.
    • Liquid Handling: Manual pipetting is a major source of variability and error. If possible, use automated, non-contact liquid handling systems to ensure highly precise and consistent reagent dispensing across all wells of your assay plate [2].
    • Reagent Quality: Use clean, decontaminated equipment and work in separated pre- and post-amplification areas (for PCR-based assays) to prevent cross-contamination [2]. Ensure all buffers are fresh and properly prepared.

Q: The effect of this compound is weaker or more variable than expected. What could be wrong?

  • A: This could be related to Cell Health and Viability or Compound Handling.
    • Cell Stress: In cell-based assays, use gentle liquid handling techniques to avoid stressing the cells, which can alter signaling pathways and PDE expression [2].
    • Compound Integrity: Adhere strictly to storage conditions. Prepare fresh stock solutions when possible and avoid repeated freeze-thaw cycles. Confirm the solubility of your working dilution to prevent precipitation.

Q: How can I make my assay results more reproducible?

  • A: Standardize every possible variable.
    • Environmental Control: For plate-based assays (like ELISA), ensure consistent temperature and humidity across the entire plate to avoid "edge effects" [2].
    • Timing: Precisely standardize all incubation times and temperatures across experiments [2].
    • Protocol Miniaturization: Consider miniaturizing your assay (e.g., using 384-well plates) with automated liquid handlers. This can conserve reagents, reduce costs, and improve well-to-well consistency [2].

Experimental Workflow & Mechanism of Action

To help users contextualize their work, you can include a diagram of this compound's mechanism. The following diagram illustrates how this compound inhibits PDE3, leading to increased cAMP levels and the resulting physiological effects.

G cluster_degradation cAMP Degradation Pathway ExtSignal Extracellular Signal AC Adenylate Cyclase (AC) ExtSignal->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Conversion PDE3 PDE3 Enzyme cAMP->PDE3 Substrate DownstreamEffects Downstream Effects (e.g., Increased Insulin Secretion, Altered Gene Expression) cAMP->DownstreamEffects Accumulates InactiveMetabolite 5'-AMP (Inactive) PDE3->InactiveMetabolite This compound This compound This compound->PDE3 Inhibits

This diagram clarifies the logical relationship between this compound's action and the accumulation of the second messenger cAMP.

Key Optimization Takeaways

Based on the available information, your technical guides should emphasize these core areas:

  • Start with the Basics: Always verify compound solubility, preparation, and storage conditions first.
  • Control the Controllables: Meticulously standardize liquid handling, incubation times, and environmental factors to minimize technical variability.
  • Context is Key: Be aware that the effective concentration of this compound can differ significantly between enzymatic assays (nM range for IC₅₀) and functional cellular assays (low μM range for EC₅₀) [1].

References

Siguazodan: Solvent and Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Siguazodan solvent preparation and storage [1].

Parameter Specification
Molecular Formula C₁₄H₁₆N₆O [2] [1] [3]
Molecular Weight 284.32 g/mol [1] [3]
Recommended Solvent DMSO [1]
Solubility in DMSO 12.5 mg/mL (43.96 mM) [1]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [1]

Frequently Asked Questions

Q1: What is the recommended protocol for preparing a this compound stock solution?

A: For in vitro applications, it is recommended to dissolve this compound in DMSO to create a concentrated stock solution of 12.5 mg/mL (43.96 mM) [1]. The solution may require ultrasonic treatment and warming to 60°C to fully dissolve the compound. This stock should be aliquoted and stored at -80°C for long-term use (6 months) or at -20°C for short-term use (1 month) to prevent loss of potency [1].

Q2: What are the critical handling and safety precautions for this compound?

A: Consult your institution's safety guidelines, but general precautions include [3]:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing.
  • Engineering Controls: Handle only in areas with appropriate exhaust ventilation.
  • Health Hazards: The compound is classified as harmful if swallowed (H302). Avoid ingestion, inhalation, and contact with skin and eyes.
  • Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects (H410). Avoid release into the environment and collect spillage for approved waste disposal.

Q3: How should this compound powder be stored?

A: The solid (powder) form of this compound should be kept in a tightly sealed container and stored at -20°C in a cool, well-ventilated area [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution Solution stored at low temperature or for an extended time. Warm the solution gently to 60°C and mix. Avoid repeated freeze-thaw cycles by storing in single-use aliquots [1].
Loss of biological activity Stock solution degraded due to improper storage or age. Prepare a fresh stock solution. Ensure solutions are stored at recommended temperatures (-80°C for long-term) and used within the specified timeframes [1].

Experimental Workflow for Solvent Preparation

The following diagram outlines the logical workflow for preparing a this compound stock solution based on the recommended protocols:

G Start Start: Prepare this compound Stock Solution A Weigh this compound powder Start->A B Add specified volume of DMSO solvent A->B C Apply ultrasonic treatment and warm to 60°C B->C D Fully dissolved? C->D D->B No E Aliquot solution into small vials D->E Yes F Store at -80°C (6 months stability) E->F G Store at -20°C (1 month stability) E->G H Use fresh aliquot for experiments F->H G->H

Important Note on Solvent Compatibility

The provided search results lack experimental data on this compound's solubility and stability in solvents other than DMSO, such as water, ethanol, or acetonitrile.

For your research:

  • Primary Solvent: Rely on DMSO for stock solution preparation as it is the only solvent with confirmed compatibility [1].
  • Further Investigation: If another solvent is required, you will need to conduct empirical solubility tests. The Hansen Solubility Parameters (HSP) derived from molecular dynamics simulations could be a potential computational route to predict suitable solvents, as discussed in a related context for other compounds [4].

References

Siguazodan Overview & Application

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor. PDE3 enzymes hydrolyze cyclic nucleotides (cAMP and cGMP), and their inhibition leads to elevated intracellular cAMP levels, influencing various cellular processes.

The table below summarizes key information for this compound.

Property Description
Primary Target Phosphodiesterase 3A (PDE3A) [1]
Main Action Increases intracellular cAMP concentration [2]
Common Research Context Studied alongside other PDE3 inhibitors (e.g., cilostamide, milrinone) to investigate PDE3A modulation in cellular models [1]
Noted Interaction Cytotoxic PDE3A modulators can promote an interaction between PDE3A and the protein Schlafen 12 (SLFN12); co-expression of both proteins correlates with increased cellular sensitivity to these modulators [2]

Mechanism of Action & Research Workflow

The following diagram illustrates the proposed mechanism and a general research workflow for studying this compound and similar compounds, based on findings from phenotypic screens.

architecture compound PDE3A Modulator (e.g., this compound, DNMDP) pde3a PDE3A Protein compound->pde3a Binds complex PDE3A-SLFN12 Complex pde3a->complex Promotes Interaction With slfn12 SLFN12 Protein slfn12->complex outcome Selective Cytotoxicity in Sensitive Cells complex->outcome

This mechanism is based on research into cytotoxic PDE3A modulators like DNMDP [2]. Sensitivity is not guaranteed by PDE3A expression alone; it appears to depend on a neomorphic mechanism where the compound induces a novel physical association between PDE3A and SLFN12. Cells with high co-expression of PDE3A and SLFN12 show the greatest sensitivity and cytotoxic response [2].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Lack of Expected Effect or Low Potency
  • Confirm Expression of Molecular Determinants: Before experimentation, verify the expression levels of both PDE3A and SLFN12 in your cell lines. Sensitivity to this compound's cytotoxic effect is highly correlated with the co-expression of these two proteins. You can use methods like qPCR or Western Blot for this confirmation [2].
  • Check Compound Specificity: The search results indicate that among many PDE inhibitors tested, only a specific subset (including zardaverine) showed potent cytotoxicity in certain cell models, while most others did not. This suggests that not all PDE3 inhibitors are functionally equivalent in this context. Ensure that this compound is the appropriate tool compound for your specific research hypothesis [1].
  • Validate Functional Assays: As a positive control, you can test if this compound successfully elevates cAMP levels in your system using a cAMP assay. This confirms the compound is active and cell-permeable in your model.
Variable Results Between Cell Lines
  • Screen a Panel of Lines: Due to the strong correlation with PDE3A/SLFN12 expression, variable results are expected. Include a panel of cell lines with known varying levels of PDE3A and SLFN12. This can serve as an internal control and help validate your findings. Public datasets like the Cancer Cell Line Encyclopedia (CCLE) can provide baseline genomic and expression data [2].
  • Account for Cellular Heterogeneity: The cytotoxic effect can lead to the emergence of resistant cell populations over time, even within a single cell line. This suggests inherent heterogeneity in the response. Consider using clonal populations or monitoring for resistance in long-term treatment assays [1].

Frequently Asked Questions

What is the key difference between this compound and other PDE3 inhibitors?

While many PDE3 inhibitors like cilostamide and milrinone act primarily by blocking cAMP hydrolysis, a subset, which may include this compound, appears to have an additional mechanism. These "modulators" can induce a novel protein-protein interaction between PDE3A and SLFN12, leading to selective cytotoxicity in sensitive cells, which is not a feature of all PDE3 inhibitors [1] [2].

Why is this compound cytotoxic in some cell lines but not in others?

The primary determinant of cytotoxicity is the co-expression of PDE3A and SLFN12. Cell lines that express high levels of both proteins are highly sensitive. Those lacking sufficient expression of either protein typically show little to no cytotoxic response. This is not a general effect of PDE3 inhibition but a specific consequence of the PDE3A-SLFN12 complex formation [2].

What are the best practices for storing and handling this compound?

Although the search results do not provide specific storage conditions for this compound, they indicate that related compounds are typically supplied as powders or concentrated stocks in DMSO [1]. As a general rule for small molecules:

  • Store the powder at -20°C or -30°C in a desiccator.
  • Prepare a concentrated stock solution in high-quality, sterile DMSO.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store the aliquots at -30°C or below in a desiccator.

Experimental Design & Workflow Guidance

The diagram below outlines a recommended workflow for initiating a research project with this compound, incorporating the key considerations previously discussed.

workflow start Define Research Objective step1 Select & Validate Cell Models start->step1 step2 Confirm Target Expression (PDE3A & SLFN12) step1->step2 step3 Establish Assay & Controls step2->step3 step4 Treat with this compound step3->step4 step5 Analyze Phenotypic & Molecular Outcomes step4->step5

References

Siguazodan Research Limitations & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Limitation Category Specific Challenge Potential Impact on Research Recommended Mitigation Strategies
Mechanistic Specificity Selective PDE3 inhibition may be insufficient for optimal efficacy [1]. May overlook superior anti-inflammatory effects achieved by combined PDE3/PDE4 inhibition [1]. Consider investigating Siguazodan in combination with a PDE4 inhibitor [1].
Cell/Tissue Specificity Effects are highly dependent on the co-expression of downstream effector molecules (e.g., SLFN12) [2]. Cytotoxic or desired modulatory effects may not be observed in model systems lacking necessary cellular context [2]. Pre-screen cell lines for expression of both PDE3A and relevant co-factors like SLFN12 [2].
Functional Complexity Risk of inducing a neomorphic, gain-of-function interaction (e.g., PDE3A-SLFN12) instead of simple inhibition [2]. Observed phenotypic effects (e.g., cytotoxicity) may not be due to intended enzymatic inhibition, complicating mechanistic interpretation [2]. Conduct experiments to probe for novel protein-protein interactions upon this compound treatment [2].
Physiological Generalizability Research often conducted in simplified in vitro cell line models [1]. Findings may not translate to more complex in vivo systems or human pathophysiology due to compensatory mechanisms [1]. Validate key findings in primary cells or more complex in vivo models where feasible [1].

The following diagram maps the core mechanistic relationships and potential issues when investigating this compound.

SiguazodanMechanism This compound This compound (PDE3 Inhibitor) PDE3A PDE3A Enzyme This compound->PDE3A Binds to cAMP cAMP Levels This compound->cAMP Increases Complex PDE3A-SLFN12 Complex This compound->Complex May Promote PDE3A->cAMP Hydrolyzes PDE3A->Complex DesiredEffect Desired Anti-inflammatory Effect cAMP->DesiredEffect Leads to SLFN12 SLFN12 Protein SLFN12->Complex UnintendedEffect Unintended Cytotoxicity or Modulator Effect Complex->UnintendedEffect Induces

Experimental Design & Validation Guide

To address these limitations, specific experimental protocols and validation steps are recommended.

Protocol 1: Profiling Combined PDE3/PDE4 Inhibition

This protocol is designed to test the hypothesis that combining this compound with a PDE4 inhibitor produces superior anti-inflammatory effects, addressing the Mechanistic Specificity limitation [1].

  • Objective: To determine if combined PDE3/PDE4 inhibition synergistically enhances glucocorticoid-induced gene expression in human airway epithelial cells.
  • Materials:
    • Cell Line: Human bronchial epithelial BEAS-2B cells [1].
    • Test Compounds: this compound (PDE3i), a selective PDE4 inhibitor (e.g., Rolipram), a glucocorticoid (e.g., Dexamethasone), and a long-acting β₂-adrenoceptor agonist (e.g., Formoterol) [1].
    • Reagents: cAMP assay kit, qPCR reagents, primers for anti-inflammatory genes (e.g., RGS2, DUSP1) [1].
  • Method:
    • Cell Stimulation: Culture BEAS-2B cells to confluence and serum-starve overnight. Pre-treat cells for 1 hour with vehicle, this compound (1µM), PDE4i (1µM), or their combination [1].
    • Co-stimulation: Stimulate cells for 6 hours with Dexamethasone (100 nM) and Formoterol (10 nM) in the continued presence of PDE inhibitors [1].
    • Output Measurement:
      • Gene Expression: Harvest cells and extract RNA. Perform qPCR to measure mRNA levels of target genes like RGS2 and DUSP1. Express data as fold-change over vehicle control [1].
      • cAMP Accumulation: In a parallel experiment, measure intracellular cAMP levels using a commercial assay kit to confirm PDE inhibitory activity.
  • Troubleshooting:
    • Low Signal: Optimize the concentration and time course for each stimulus. Ensure cells are not over-confluent.
    • High Variability: Include a sufficient number of biological replicates (n ≥ 3).
Protocol 2: Validating Cellular Context for Cytotoxic/Modulator Effects

This protocol addresses the Cell/Tissue Specificity and Functional Complexity limitations by determining if this compound's effects in your model depend on a specific cellular context [2].

  • Objective: To confirm that cytotoxic or modulator effects of this compound require the co-expression of PDE3A and SLFN12.
  • Materials:
    • A panel of 3-4 cancer cell lines with varying reported sensitivity to PDE3A modulators [2].
    • siRNA targeting PDE3A and SLFN12, plus non-targeting control siRNA.
    • This compound, cell viability assay kit (e.g., ATP-based), Western blot reagents, antibodies for PDE3A and SLFN12.
  • Method:
    • Baseline Characterization: Confirm the baseline protein expression levels of PDE3A and SLFN12 in your chosen cell panel by Western blot.
    • Viability Dose-Response: Treat all cell lines with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours. Calculate EC₅₀ values for cytotoxic effects.
    • Gene Knockdown: Transfect cells with siRNA against PDE3A or SLFN12. A non-targeting siRNA should be used as a control.
    • Rescue Experiment: 48 hours post-transfection, treat the knocked-down cells with this compound at a concentration near the EC₅₀ determined in step 2. Measure cell viability after 72 hours.
  • Expected Outcomes & Interpretation:
    • Sensitivity to this compound should correlate with high expression of both PDE3A and SLFN12.
    • Knockdown of either PDE3A or SLFN12 should significantly reduce this compound's cytotoxic effect, confirming their functional role.
  • Troubleshooting:
    • Inefficient Knockdown: Optimize transfection protocol and validate knockdown efficiency via Western blot for each experiment.
    • Off-target Cytotoxicity: Include vehicle controls and monitor cell morphology.

Key Takeaways for Researchers

  • The "Inhibitor" label can be incomplete. this compound may act as a modulator, potentially stabilizing new protein complexes like PDE3A-SLFN12, which could explain cell-selective cytotoxicity [2].
  • Combination therapy is a promising avenue. Given that combined PDE3/PDE4 inhibition can be more effective than single inhibition, this compound may show greater efficacy when used with a PDE4 inhibitor, rather than alone [1].

References

troubleshooting Siguazodan platelet function experiments

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan: Mechanism and Experimental Context

This compound is a selective inhibitor of Phosphodiesterase 3 (PDE3) [1] [2]. PDE3 enzymes hydrolyze and inactivate cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, which leads to the inhibition of platelet activation and aggregation [2].

This mechanism is shared with other PDE3 inhibitors. The table below summarizes key PDE3 inhibitors and their primary documented effects.

Compound Name PDE Target Primary Documented Experimental Effect
This compound PDE3 Vasodilation in pulmonary vascular bed; platelet inhibition [1] [2].
Cilostazol PDE3 Inhibition of platelet aggregation; vasodilation of retinal vessels [3] [2].
Milrinone PDE3 Cardiotonic agent; platelet inhibition [2] [4].
Anagrelide PDE3 Treatment for thrombocythemia; potent platelet cAMP phosphodiesterase inhibition [2] [4].
Rolipram PDE4 Vasodilation of retinal and cerebral vessels; no direct platelet effect cited [1] [3].
Zaprinast PDE5 Vasodilation in pulmonary vascular bed [1].

To visualize how this compound fits into the platelet signaling network and a general experimental workflow, you can refer to the following diagrams.

G Simplified cAMP Signaling Pathway in Platelets start Agonist Stimulation (e.g., ADP, Thrombin) AC Adenylyl Cyclase (AC) start->AC   cAMP cAMP ↑ AC->cAMP  Produces PKA PKA Activation cAMP->PKA  Activates PDE3 PDE3 cAMP->PDE3  Hydrolyzes Inhibition Inhibition of Platelet Activation PKA->Inhibition cAMP_degraded 5'-AMP (Inactive) PDE3->cAMP_degraded This compound *this compound* This compound->PDE3  Inhibits

G General Platelet Function Experiment Workflow cluster_prep Sample Preparation cluster_assay Functional Assay cluster_outputs Measurement P1 Blood Collection (Anticoagulant e.g., Sodium Citrate) P2 Platelet-Rich Plasma (PRP) or Washed Platelets P1->P2 P3 Incubation with: - Vehicle (Control) - this compound - Other Inhibitors P2->P3 A1 Add Agonist (e.g., ADP, Thrombin, U46619) P3->A1 A2 Measure Output A1->A2 O1 Aggregation (Light Transmission Aggregometry) A2->O1 O2 Activation Markers (Flow Cytometry e.g., CD62P) A2->O2 O3 cAMP Level (ELISA / EIA) A2->O3

Frequently Asked Questions

Here are answers to some common experimental questions based on general principles and the information available.

Q1: My this compound treatment isn't showing the expected inhibitory effect on platelet aggregation. What could be wrong?

  • Potential Cause 1: Agonist Strength and Concentration. The inhibitory effect of cAMP can be overwhelmed by a strong activating agonist. PDE3 inhibition may be more effective against moderate activation.
    • Troubleshooting: Titrate the concentration of your platelet agonist (e.g., ADP, thrombin). Try a lower agonist concentration to see if the inhibitory effect of this compound becomes apparent [2].
  • Potential Cause 2: Drug Potency and Pre-incubation.
    • Troubleshooting: Ensure you are using an appropriate concentration of this compound (refer to literature for your specific model) and that platelets are pre-incubated with the inhibitor for a sufficient time (typically 1-5 minutes) before agonist addition to allow for intracellular accumulation.
  • Potential Cause 3: Compensatory PDEs. Other PDEs in platelets, like PDE2 or PDE5, might hydrolyze cAMP and compensate for the inhibited PDE3.
    • Troubleshooting: Consider using a non-selective PDE inhibitor (e.g., IBMX) as a positive control. If IBMX works but this compound doesn't, it suggests compensation by other PDEs. Using a combination of selective inhibitors might be necessary.

Q2: How can I directly confirm that this compound is working in my assay system?

  • Answer: The most direct confirmation is to measure intracellular cAMP levels.
    • Recommended Protocol: Treat platelets with this compound (and a positive control like IBMX) in the presence of a weak agonist like prostaglandin E1 (PGE1) to gently stimulate AC. Then, lysate the cells and measure cAMP using a commercial cAMP Enzyme Immunoassay (EIA) or ELISA kit. A successful this compound treatment should show a significant increase in cAMP compared to the vehicle control [2].

Q3: What are the best practices for monitoring platelet function beyond basic aggregation?

  • Answer: Flow Cytometry is a highly sensitive and versatile method, especially when blood volume is limited, as in mouse studies [5].
    • Detailed Methodology:
      • Sample Preparation: Collect blood in sodium citrate (0.32% final concentration). Use a small volume (5-10 µl) of whole blood or washed platelets.
      • Stimulation: Stimulate samples with an agonist (e.g., thrombin) in the presence of calcium and an anti-fibrinolytic agent like GPRP to prevent clot formation.
      • Staining: Incubate with fluorescently labeled antibodies. Key markers include:
        • CD41 (FITC): A general platelet identifier.
        • CD62P (PE): A marker for α-granule release (platelet activation).
      • Fixation & Analysis: Fix the samples (e.g., with 0.1% formalin) and analyze on a flow cytometer. Platelets are gated based on forward/side scatter and CD41 positivity. The level of activation is quantified by the mean fluorescence intensity (MFI) of CD62P [5].

Guidance for Further Troubleshooting

  • Consult Primary Literature: Search for original research papers that used this compound in platelets or similar cell types. Their methods sections will contain precise concentrations, buffers, and protocols.
  • Validate Your Assay System: Use a well-established positive control PDE3 inhibitor like Cilostazol or Milrinone to see if your experimental setup can detect PDE3 inhibition. If these also fail, the issue likely lies with your general method rather than the this compound compound itself.
  • Check Compound Integrity: Ensure your this compound stock solution is prepared correctly and has not degraded over time.

References

Siguazodan concentration-response optimization

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan Application Guide

The table below summarizes effective concentrations of this compound from various studies to help you select a starting point for your experiments.

Experimental Model Primary Target / Effect Effective Concentration Range Key Findings / Notes
Guinea-pig & Rat Ileum [1] Inhibition of methacholine-induced contraction (PDE3) 10 - 300 µM Produced a rightward shift in the methacholine concentration-response curve (increased EC50).
BRIN-BD11 Insulin-secreting Cells [2] Inhibition of cAMP PDE activity; Augmentation of insulin secretion 0.1 - 10 µM Inhibited cAMP hydrolysis in pellet fractions by ~30%; Augmented glucose-induced insulin secretion at 16.7 mM glucose.
Intact Platelets [3] Increase in cAMP accumulation (PDE3 Inhibition) EC~50~: 18.88 µM The IC~50~ for recombinant PDE3 inhibition was reported as 117 nM [3].
Murine Asthma Model [4] Anti-inflammatory effects (when combined with other PDE inhibitors) 3 mg/Kg (oral, in vivo) Co-administration with a PDE4 inhibitor (RO 20-1724) attenuated the anti-inflammatory effects of the PDE4 inhibitor.

Experimental Protocols

Here are detailed methodologies for key experiment types referencing the data above.

Protocol 1: Studying Smooth Muscle Contraction in Isolated Ileum

This protocol is adapted from studies on guinea-pig and rat ileum [1].

  • 1. Tissue Preparation: Isolate ileum segments and mount them in an organ bath containing oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution) at 37°C.
  • 2. Tension Measurement: Connect the tissue to an isometric force transducer to record changes in muscle contraction.
  • 3. Pre-conditioning: Apply a standard load (e.g., 1 gram) and allow the tissue to equilibrate for at least 30-60 minutes, washing periodically.
  • 4. Generating Control Response: Create a cumulative concentration-response curve to methacholine (MCh) (e.g., 1 nM - 100 µM).
  • 5. Inhibitor Incubation: Incubate the tissue with a selected concentration of this compound (e.g., 10, 100, 300 µM) for a predetermined time (e.g., 20-30 minutes).
  • 6. Generating Test Response: Repeat the cumulative MCh concentration-response curve in the presence of this compound.
  • 7. Data Analysis: Compare the MCh EC₅₀ and maximum contraction (E_max) values between control and this compound-treated tissues. This compound typically causes a rightward shift of the curve.
Protocol 2: Measuring Insulin Secretion from Clonal β-Cells

This protocol is based on work with BRIN-BD11 cells [2].

  • 1. Cell Culture: Maintain BRIN-BD11 cells in recommended medium (e.g., RPMI-1640 with 10% FCS) and culture conditions.
  • 2. Cell Seeding: Harvest cells and seed into 24-well plates at an appropriate density (e.g., 2.5 x 10⁵ cells/well) and allow to attach overnight.
  • 3. Pre-incubation: Wash cells and pre-incubate for 40 minutes in a Krebs bicarbonate buffer with a low glucose concentration (e.g., 1.1 mM).
  • 4. Test Incubation: Incubate cells for 20 minutes in fresh buffer containing:
    • A low (1 mM) or high (16.7 mM) glucose concentration.
    • Your chosen concentration of this compound (e.g., 1-50 µM) or vehicle control.
  • 5. Sample Collection: Collect the buffer from each well and store at -20°C for subsequent insulin measurement by radioimmunoassay.
  • 6. Data Analysis: Express insulin secretion as ng/well/20min. This compound is expected to augment secretion significantly only at the high glucose concentration.

Troubleshooting Common Issues

  • Lack of Effect at Reported Concentrations:
    • Solution: Verify the solubility and storage conditions of your this compound stock solution. Prepare a fresh stock solution in DMSO if necessary. Ensure your experimental model expresses the PDE3B isoform, as this compound's effects are prominent where this isoform is present [2].
  • Inconsistent or Inverted Results in Combination Studies:
    • Solution: Be aware of complex interactions between PDE families. Evidence suggests that combining this compound (PDE3i) with a PDE4 inhibitor may attenuate the anti-inflammatory effects of the latter, rather than enhancing them [4]. Design combination studies with appropriate controls and consider investigating PDE3/PDE4 dual inhibitors as a more effective alternative [5].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the typical workflow for a concentration-response experiment and the cellular mechanism of this compound.

G cluster_workflow Concentration-Response Experiment Workflow cluster_mechanism This compound Cellular Mechanism (PDE3 Inhibition) Start Tissue/Cell Preparation ControlCR Generate Control Concentration-Response Start->ControlCR Incubate Incubate with This compound ControlCR->Incubate TestCR Generate Test Concentration-Response Incubate->TestCR Analyze Analyze EC₅₀ & E_max Shift TestCR->Analyze End Interpret Results Analyze->End Stimulus Extracellular Stimulus AC Adenylyl Cyclase Stimulus->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Hydrolysis cAMP Hydrolysis cAMP->Hydrolysis Response Cellular Response (e.g., Relaxation, Insulin Secretion) PKA->Response PDE3 PDE3 This compound This compound This compound->PDE3  Inhibits Hydrolysis->PDE3

Key Technical Considerations

  • Solubility and Storage: this compound is typically dissolved in DMSO. One source reports a solubility of 50 mg/mL (175.86 mM) in DMSO, with sonication recommended. Aliquots should be stored at -80°C for long-term stability [3].
  • Species and Tissue Variability: Be cautious when extrapolating concentrations across different species (e.g., rat vs. guinea-pig) or tissue types, as metabolic and uptake differences can affect active concentration [1].
  • Off-target Effects: At higher concentrations (e.g., in the 10-300 µM range used in ileum studies), always consider the potential for off-target effects on other PDE families [1].

I hope this technical support resource provides a solid foundation for your experiments with this compound. The concentration ranges and protocols should serve as a robust starting point for your optimization.

References

Comparative Pharmacological Profile of PDE Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from a 1994 study comparing Siguazodan with Rolipram and Zardaverine in guinea pig models [1].

Inhibitor PDE Target IC₅₀ (μM) In vitro: Inhibition of OA-induced Trachea Contraction In vivo: i.v. ID₅₀ against OA-induced Bronchospasm In vivo: Inhibition of Aerosol Histamine/LTD₄-induced Bronchospasm (5 mg/kg, i.g.)
This compound PDE III 0.7 Ineffective >10 mg/kg Ineffective alone
Rolipram PDE IV 0.8 Effective (0.1-10 μM) 0.2 mg/kg Ineffective alone

| Zardaverine| PDE III/IV | 2.5 (III) 1.1 (IV) | Effective (0.1-10 μM) | 2.4 mg/kg | Effective | | This compound + Rolipram| PDE III & IV | N/A | Effective in combination (10 μM each) | N/A | Effective in combination (5 mg/kg each) |

Abbreviations: OA, Ovalbumin; LTD₄, Leukotriene D₄; i.v., Intravenous; i.g., Intragastric; ID₅₀, Half-maximal Inhibitory Dose; IC₅₀, Half-maximal Inhibitory Concentration; N/A, Not Applicable.

Detailed Experimental Methodology

The data in the table above were generated through the following key experiments, as described in the 1994 study [1]:

  • In Vitro Pharmacodynamics: The potency of each inhibitor (this compound, Rolipram, Zardaverine) against their respective PDE isozymes was determined by measuring their IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) [1].
  • In Vitro Functional Assay (Isolated Trachea)
    • Protocol: Tracheal strips from ovalbumin (OA)-sensitized guinea pigs were suspended in organ baths. The tissues were exposed to cumulative concentrations of the PDE inhibitors (0.1-10 μM) before being challenged with OA to induce contraction. The force of contraction was measured.
    • Outcome Measurement: The degree of inhibition of the OA-induced contraction was recorded for each concentration of the inhibitors [1].
  • In Vivo Efficacy (Anesthetized Guinea Pigs)
    • Protocol: Anesthetized, ventilated guinea pigs sensitized to OA were used. PDE inhibitors were administered intravenously (i.v.), and the animals were challenged with OA, histamine, or LTD₄ to induce bronchospasm.
    • Outcome Measurement: The ID₅₀ (dose required to achieve 50% inhibition of bronchospasm) was calculated for each inhibitor against the different challenges [1].
  • In Vivo Efficacy (Conscious Guinea Pigs)
    • Protocol: Conscious guinea pigs were pretreated with PDE inhibitors via intragastric (i.g.) administration. Bronchospasm was then induced by exposure to aerosolized histamine, LTD₄, or OA.
    • Outcome Measurement: The percentage inhibition of bronchoconstriction was measured. Additionally, pulmonary eosinophil infiltration following OA challenge was assessed [1].

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the underlying airway smooth muscle relaxation pathway and the points of intervention for the different types of PDE inhibitors tested.

G Subgraph1 Extracellular Space Subgraph2 Intracellular Space (Smooth Muscle Cell) BetaAgonist β-adrenergic Agonist GsProtein Gₛ Protein BetaAgonist->GsProtein AC Adenylyl Cyclase (AC) GsProtein->AC cAMP cAMP AC->cAMP  Production ATP ATP ATP->AC PKA PKA (Activated) cAMP->PKA PDE4 PDE4 cAMP->PDE4  Hydrolysis PDE3 PDE3 cAMP->PDE3  Hydrolysis Relaxation Smooth Muscle Relaxation PKA->Relaxation Rolipram Rolipram (PDE4 Inhibitor) Rolipram->PDE4 Inhibits This compound This compound (PDE3 Inhibitor) This compound->PDE3 Inhibits Zardaverine Zardaverine (Dual PDE3/4 Inhibitor) Zardaverine->PDE4 Inhibits Zardaverine->PDE3 Inhibits

Key Conclusions from the Data

Based on the experimental results, the study concluded that [1]:

  • PDE IV inhibition (by Rolipram) is primarily responsible for blocking antigen-induced bronchospasm.
  • Selective inhibition of either PDE III or PDE IV alone is relatively poor at inhibiting bronchoconstriction caused by direct spasmogens.
  • Combined inhibition of both PDE III and PDE IV produces an additive or synergistic effect in inhibiting bronchospasm. This explains why Zardaverine and the combination of this compound with Rolipram were significantly more effective than any agent used alone.

Research Context and Limitations

  • Scope of Data: The direct comparative data for this compound is currently limited to this specific preclinical study in respiratory models. Its profile in other therapeutic areas (e.g., cardiovascular) may differ.
  • Therapeutic Application: While this compound was investigated for conditions like asthma, most contemporary clinical research on PDE inhibitors focuses on PDE5 inhibitors for erectile dysfunction and pulmonary arterial hypertension, which have different therapeutic targets and implications [2] [3].

References

Siguazodan Efficacy Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on Siguazodan's efficacy as a selective PDE3 inhibitor.

Experimental Model Indication / Context Key Efficacy Findings & Quantitative Data Comparative Performance

| Guinea Pig Bronchus (in vitro) [1] [2] | Bronchodilation; relaxation of pre-contracted bronchial muscle | PDE3 Inhibition (IC₅₀): 0.7 μM [2] Monotherapy: Weak relaxant effect on human isolated bronchus; markedly reduced max effect vs. isoprenaline [1]. Combination Therapy (with Rolipram, PDE4I): Significantly & concentration-dependently increased tissue sensitivity and maximal relaxant effects of isoprenaline [1]. | Less effective than combined PDE3/PDE4 inhibition or non-selective inhibitors for bronchoconstriction [2]. | | Guinea Pig (in vivo) [2] | Antigen- & spasmogen-induced bronchospasm | Monotherapy: Ineffective against OA-induced bronchospasm (ID₅₀ >10 mg/kg, i.v.); poor inhibitor of histamine/LTD4-induced bronchoconstriction [2]. Combination Therapy (with Rolipram): Abolished histamine- and LTD4-induced bronchoconstriction [2]. | Performance was synergistic and superior when combined with a PDE4 inhibitor [2]. | | Computational Analysis (OSC) [3] | Carboplatin resistance in Ovarian Serous Cystadenocarcinoma (OSC) | Identified via CMap database as one of three potential small molecule drugs to inhibit carboplatin resistance [3]. | Potential as a repurposed therapeutic; specific efficacy data not provided [3]. |

Experimental Protocol Details

For the key in vivo and in vitro studies, the methodologies were as follows:

  • In Vivo Guinea Pig Model [2]: Sensitized guinea pigs were challenged with ovalbumin (OA), histamine, or leukotriene (LT) D4 to induce bronchospasm. This compound and comparator drugs were administered intravenously or intragastrically. The primary measured outcome was the inhibition of bronchoconstriction.
  • In Vitro Bronchial Muscle Contractility [1]: The study used isolated human bronchial muscle strips. Tissue was pre-contracted with acetylcholine (ACh), and the relaxant effects of this compound and other drugs were measured. The protocol also assessed the drug's ability to modify the sensitivity and maximal response to isoprenaline.
  • Computational Identification for OSC [3]: Researchers analyzed genomic data from The Cancer Genome Atlas (TCGA). They used the Connectivity Map (CMap) database to screen for small molecule drugs that could reverse the carboplatin-resistant gene signature in Ovarian Serous Cystadenocarcinoma (OSC).

Signaling Pathway and Drug Interaction Logic

The following diagram illustrates the core mechanism of action for this compound and its synergistic logic with PDE4 inhibitors, based on the described studies.

G cluster_pathway cAMP-Mediated Bronchodilation Pathway GPCR β₂-Adrenoceptor Agonist (e.g., Isoprenaline) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation cAMP_degraded 5'-AMP PDE3->cAMP_degraded PDE4->cAMP_degraded This compound This compound (PDE3 Inhibitor) This compound->PDE3  Inhibits Synergy Combined Inhibition Synergistic Effect Rolipram Rolipram (PDE4 Inhibitor) Rolipram->PDE4  Inhibits

This compound's Role in cAMP Pathway and Synergistic Inhibition

Key Insights and Data Gaps

  • Primary Mechanism: this compound is a selective Phosphodiesterase 3 (PDE3) inhibitor [2]. It works by preventing the degradation of cyclic AMP (cAMP), a key secondary messenger that promotes airway smooth muscle relaxation (bronchodilation) [4].
  • Synergy is Key: The data consistently shows that this compound's efficacy is significantly enhanced when used in combination with a PDE4 inhibitor. This suggests that dual inhibition of PDE3 and PDE4 is a more effective therapeutic strategy than targeting either isozyme alone for conditions like asthma and COPD [5] [1] [2].
  • Limited Modern Data: It is important to note that the most specific experimental data for this compound comes from studies published in the 1990s [1] [2]. A 2022 computational study identified it as a potential drug for repurposing in ovarian cancer, but this lacks accompanying experimental validation in that context [3].

The available evidence positions this compound as a tool for understanding PDE3 biology and combination therapy logic. For a complete picture of its current status, information on its clinical development and any subsequent studies would be essential.

References

Siguazodan versus cilomilast

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core characteristics of cilomilast and siguazodan based on the information found.

Feature Cilomilast This compound
Primary Target Phosphodiesterase-4 (PDE4) [1] [2] [3] Phosphodiesterase-3 (PDE3) [4]
Therapeutic Class Second-generation, selective PDE4 inhibitor [1] [3] PDE3 inhibitor [4]
Primary Investigational Use Chronic Obstructive Pulmonary Disease (COPD) [1] [5] [6] Heart failure (inotropic agent) [4]
Mechanism of Action Inhibits cAMP degradation in inflammatory cells, leading to broad anti-inflammatory effects [1] [7] Inhibits cAMP degradation in cardiac and smooth muscle, leading to positive inotropic and vasodilatory effects [4]
Key Experimental Findings Reduced CD8+ T-lymphocytes & macrophages in airway biopsies; modest improvement in lung function (FEV1) in COPD patients [6] Characterized as a tool for PDE3 inhibition; specific clinical efficacy data in the searched literature was limited to its reference as a selective agent [4]
Clinical Development Status Development terminated after Phase III trials due to insufficient efficacy and side effects [6] [3] Appears primarily as a reference compound in scientific literature; development status for mainstream therapy is unclear [4]
Common Side Effects Nausea, diarrhea, and other gastrointestinal adverse events [1] [6] Specific side effect profile not detailed in the searched literature

Mechanisms of Action and Signaling Pathways

Cilomilast and this compound work on different pathways by inhibiting distinct phosphodiesterase enzymes, as illustrated below.

G cluster_external Extracellular Space cluster_intracellular Intracellular Space GPCR Agonist GPCR Agonist Adenylyl Cyclase Adenylyl Cyclase GPCR Agonist->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates PDE4 (Cilomilast Target) PDE4 (Cilomilast Target) cAMP->PDE4 (Cilomilast Target) Degraded by PDE3 (this compound Target) PDE3 (this compound Target) cAMP->PDE3 (this compound Target) Degraded by Inflammatory Mediator Release Inflammatory Mediator Release PKA->Inflammatory Mediator Release Suppresses Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation Promotes Cardiac Inotropy Cardiac Inotropy PKA->Cardiac Inotropy Promotes AMP (Inactive) AMP (Inactive) PDE4 (Cilomilast Target)->AMP (Inactive) Converts to PDE3 (this compound Target)->AMP (Inactive) Converts to Cilomilast Cilomilast Cilomilast->PDE4 (Cilomilast Target) Inhibits This compound This compound This compound->PDE3 (this compound Target) Inhibits

Figure 1. cAMP Signaling and PDE Inhibition Pathways

This diagram shows that both drugs increase intracellular cAMP levels but in different cellular contexts:

  • Cilomilast primarily targets PDE4, which is highly expressed in inflammatory cells like neutrophils, macrophages, and T-lymphocytes. The resulting increase in cAMP suppresses the release of pro-inflammatory mediators and promotes smooth muscle relaxation in the airways [1] [7] [8].
  • This compound is a selective inhibitor of PDE3, an enzyme found in cardiac tissue, vascular smooth muscle, and platelets. Inhibiting PDE3 increases cAMP, leading to enhanced cardiac contractility (positive inotropy) and vasodilation, which was the basis for its investigation in heart failure [4].

Key Experimental Data and Methodologies

Here are some of the foundational experiments that characterize each drug's action.

Cilomilast in COPD
  • Objective: To evaluate the efficacy and safety of cilomilast in patients with COPD [6].
  • Protocol: A series of five Phase III, randomized, double-blind, placebo-controlled studies. Patients with poorly reversible COPD were randomized to receive oral cilomilast 15 mg or a placebo twice daily for 24 weeks [6].
  • Primary Endpoints: Change from baseline in trough (pre-dose) forced expiratory volume in one second (FEV1) and the total score on the St. George's Respiratory Questionnaire (SGRQ) [6].
  • Key Findings:
    • Efficacy: Cilomilast showed a consistent but modest improvement in FEV1 compared to placebo, with a treatment difference ranging from 24 mL to 44 mL across the studies. Its effect on quality of life (SGRQ) and exacerbation rates was not consistently definitive [6].
    • Anti-inflammatory Action: In separate biopsy studies, cilomilast demonstrated an anti-inflammatory effect by reducing tissue CD8+ T-lymphocytes and CD68+ macrophages in the airways [6].
    • Safety: The most common adverse events were gastrointestinal (e.g., nausea, diarrhea), which occurred more frequently in the cilomilast group than in the placebo group [6].
This compound as a Reference Agent
  • Objective: To discover and characterize selective inhibitors of Phosphodiesterase 7 (PDE7) [4].
  • Protocol: In vitro enzymatic assays using human recombinant PDE7A1 (hrPDE7A1). The sensitivity of this compound was tested by measuring its IC50 value (concentration causing 50% inhibition) against the target enzyme [4].
  • Key Finding: In this study, This compound was used as a reference selective PDE3 inhibitor to validate the assay's specificity. It was reported to be >400-fold less potent at inhibiting PDE7 compared to its primary target, PDE3, confirming its selectivity [4].

Interpretation and Research Implications

  • For Inflammation and COPD Research: Cilomilast represents a well-characterized, selective PDE4 inhibitor. Its clinical trial data provides a valuable benchmark for the efficacy and tolerability challenges (modest lung function improvement, GI side effects) associated with systemic PDE4 inhibition [5] [6]. Newer research focuses on developing inhibitors with better therapeutic windows.
  • For Cardiovascular and Enzyme Selectivity Research: This compound serves primarily as a highly selective PDE3 reference compound. Its value lies in its use as a control in pharmacological studies to ensure that observed effects are due to the inhibition of the intended novel target (like PDE7) and not off-target PDE3 activity [4].

References

Siguazodan versus roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core characteristics and experimental data for Siguazodan and Roflumilast.

Feature This compound Roflumilast
Primary Target Phosphodiesterase 3 (PDE3) [1] [2] Phosphodiesterase 4 (PDE4) [3] [4] [5]
Mechanism of Action PDE3 inhibitor [2] Selective PDE4 inhibitor [3] [5]
IC50 / Potency IC₅₀ = 117 nM (PDE-III) [1] Approved dose: 500 μg daily [3] [5]
Therapeutic Area Cardiovascular (per R&D focus) [2] COPD, Psoriasis, under investigation for neurodegenerative & cognitive disorders [3] [4] [6]
Key Biological Effects Increases cAMP accumulation in platelets (EC₅₀ 18.88 μM) [1] Broad anti-inflammatory effect, reduces proinflammatory cytokines (CXCL1, IL-17, IL-23, etc.), improves lung function, potential neuroprotection [3] [4] [6]
Clinical Development Status Discontinued (Phase 1) [2] Approved for COPD; clinical trials for other indications (e.g., psoriasis, cognitive impairment) [3] [6] [5]
Reported Experimental Models Human platelets [1] Human clinical trials, animal models (rotenone-induced PD in rats), human bronchial epithelial cells [3] [4] [6]

Mechanisms of Action and Signaling Pathways

This compound and Roflumilast work by inhibiting different members of the phosphodiesterase (PDE) family, which play a crucial role in intracellular signaling.

G cluster_common Common cAMP Pathway cluster_this compound This compound (PDE3 Inhibitor) cluster_roflumilast Roflumilast (PDE4 Inhibitor) ExtSignal External Stimulus (e.g., hormone) AC Adenylyl Cyclase (AC) ExtSignal->AC cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP_PDE3 5'-AMP (Inactive) cAMP->AMP_PDE3 AMP_PDE4 5'-AMP (Inactive) cAMP->AMP_PDE4 BioResponse Downstream Biological Response PKA->BioResponse PI3K PI3K/AKT Activation PKA->PI3K PDE3 PDE3 Enzyme PDE3->AMP_PDE3  Hydrolyzes SiguazodanInhib This compound Inhibition SiguazodanInhib->PDE3 PDE4 PDE4 Enzyme PDE4->AMP_PDE4  Hydrolyzes RofluInhib Roflumilast Inhibition RofluInhib->PDE4 Nrf2 Nrf2 Upsurge PI3K->Nrf2 CREB CREB/BDNF/TrkB Stimulation PI3K->CREB SIRT1 SIRT1/PTP1B/IGF1 Stimulation PI3K->SIRT1 NFkB NF-ĸB & GSK-3β Halted PI3K->NFkB Casp3 Caspase-3 Suppressed PI3K->Casp3

The diagram above illustrates the core mechanism: both drugs inhibit PDE enzymes, leading to increased intracellular cAMP levels. However, their distinct targets lead to different downstream effects due to the compartmentalization of PDE enzymes and cAMP signaling within cells [7].

  • This compound selectively inhibits PDE3, increasing cAMP in specific cellular compartments. This is particularly relevant in cells like platelets and cardiac or vascular smooth muscle, where PDE3 is prominent [1] [2].
  • Roflumilast selectively inhibits PDE4. This enzyme is critical in inflammatory cells (neutrophils, macrophages) and cells of the central nervous system. The increased cAMP leads to broad anti-inflammatory effects and modulates key neuroprotective pathways, including the PI3K/AKT cascade, which promotes neuronal survival and suppresses apoptosis [3] [4].

Experimental Data and Research Context

Here are the key experimental findings and contexts for each drug.

Drug Key Experimental Data & Context

| This compound | - Quantitative Data: IC₅₀ of 117 nM for PDE3 inhibition; EC₅₀ of 18.88 μM for increasing cAMP accumulation in intact platelets [1].

  • Research Context: Primarily investigated for cardiovascular conditions. Its development was discontinued after Phase 1 trials [2]. | | Roflumilast | - Clinical Efficacy in COPD: In a 6-month Phase III trial, a 500 μg daily dose significantly improved lung function (increase in FEV₁ by +97 mL) and reduced exacerbations versus placebo [3].
  • Anti-inflammatory Effects in Psoriasis: A 12-week clinical trial demonstrated that 500 μg daily significantly downregulated key proinflammatory genes (e.g., CXCL1, CXCL8, IL17A, IL23A) and reduced epidermal thickness in psoriatic plaques by 32% versus 7% for placebo [6].
  • Neuroprotective Effects: In a rotenone-induced Parkinson's disease rat model, roflumilast (0.2-0.8 mg/kg, p.o.) activated the PI3K/AKT pathway, improved motor function, and preserved dopaminergic neurons [4]. |

Strategic Considerations for Research and Development

For researchers in drug development, the comparison between these two compounds highlights several strategic points:

  • Target Selection is Critical: The different fates of this compound (PDE3, discontinued) and Roflumilast (PDE4, approved and repurposed) underscore the importance of target selection. The PDE4 pathway offers a broader therapeutic window for modulating inflammation and neurological functions.
  • The Promise of Combination Therapy: Research suggests that combined PDE3/PDE4 inhibition may offer superior anti-inflammatory and bronchodilatory effects compared to PDE4 inhibition alone, particularly in enhancing glucocorticoid-induced gene expression in airway epithelial cells [8]. This presents a potential avenue for novel drug development.
  • Repurposing Potential: Roflumilast serves as a prime example of drug repurposing. Its well-defined mechanism and safety profile have enabled investigations beyond COPD into dermatology (psoriasis) and neurology (Parkinson's disease, cognitive impairment) [4] [6] [5].

References

Quantitative Comparison of PDE Inhibitor Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the relative potency of siguazodan compared to other inhibitors across various experimental models. Key potency metrics include pD₂ values (the negative logarithm of the molar concentration producing 50% of the maximum effect; a higher pD₂ indicates greater potency) and IC₅₀ values.

Experimental Model Compounds Compared Potency Results & Key Findings Source

| Feline Pulmonary Vascular Bed (Pre-contracted with U46619) | this compound (PDE3-I) Rolipram (PDE4-I) Zaprinast (PDE5-I) | Rank order of vasodilator potency: this compound (pD₂: 10.2) > Rolipram (pD₂: 9.6) > Zaprinast (pD₂: 6.4) → this compound was the most potent. | [1] | | Human Isolated Bronchus (At resting tone) | Rolipram (PDE4-I) this compound (PDE3-I) Isoprenaline (β-agonist) Salbutamol (β-agonist) | Potency (pD₂): Rolipram: 7.77 > this compound: 6.80 Efficacy (Eₘₐₓ, % of max theophylline): Rolipram: 74% > this compound: 66% → Rolipram was more potent and effective than this compound. | [2] | | Guinea-Pig Trachea (Pre-contracted with LTC4) | Rolipram (PDE4-I) this compound (PDE3-I) Milrinone (PDE3-I) | Potency vs. LTC4-induced contraction: Milrinone & this compound > Rolipram → PDE3 inhibitors were more potent bronchodilators against LTC4. | [3] | | Porcine Bronchus (Pre-contracted with methacholine) | this compound (PDE3-I) Rolipram (PDE4-I) | Potency: this compound was ~100x more potent than rolipram. → PDE3 inhibition was more significant in this tissue. | [4] | | Guinea-Pig Trachea (Pre-contracted with methacholine) | Rolipram (PDE4-I) this compound (PDE3-I) | Potency: Rolipram was ~15x more potent than this compound. → PDE4 inhibition was more significant in this tissue. | [4] |

Detailed Experimental Protocols

To help you interpret the data, here are the core methodologies used in the key studies cited above.

  • Protocol 1: Isolated Organ Bath for Airway Smooth Muscle Relaxation

    • Tissue Preparation: Human or animal (e.g., guinea-pig, bovine, porcine) bronchial or tracheal smooth muscle strips were dissected and mounted in organ baths.
    • Physiological Environment: The baths contained oxygenated (95% O₂ and 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C.
    • Force Measurement: Tissues were placed under an optimal resting tension (e.g., 1-2 g). Isometric contractions and relaxations were recorded using force transducers.
    • Pre-contraction: Before testing inhibitors, tissues were pre-contracted with a spasmogen like methacholine (e.g., 3 x 10⁻⁷ M), acetylcholine (e.g., 10⁻³ M), or U46619 (a thromboxane A2 mimetic) to raise baseline tone.
    • Drug Application: Cumulative concentrations of the PDE inhibitors (this compound, rolipram, etc.) or reference drugs (isoprenaline, theophylline) were added to the bath.
    • Data Analysis: Concentration-response curves were constructed. Relaxation was often expressed as a percentage of the maximum relaxation induced by a non-selective PDE inhibitor like theophylline (3 mM). Potency (pD₂) and maximal efficacy (Eₘₐₓ) were calculated. [4] [2]
  • Protocol 2: Pulmonary Vasodilator Activity in Intact-Chest Cats

    • Animal Model: Adult cats were anesthetized (e.g., with pentobarbital sodium) and ventilated.
    • Hemodynamic Control: The pulmonary vascular bed was perfused with blood at a constant, controlled flow rate. Left atrial pressure was also controlled.
    • Vasoconstriction: Pulmonary vascular tone was elevated to a steady, high level using a continuous infusion of U46619.
    • Drug Administration: The PDE inhibitors (this compound, rolipram, zaprinast) were administered via intra-arterial bolus injections.
    • Data Analysis: The resultant decreases in lobar arterial pressure were measured. Since blood flow and left atrial pressure were held constant, the decrease in arterial pressure directly reflected a decrease in pulmonary lobar vascular resistance. Dose-response curves were plotted to determine relative potency. [1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the underlying mechanisms of action and a generalized experimental workflow based on the studies cited.

cAMP cAMP AMP AMP cAMP->AMP Hydrolysis Relaxation Relaxation cAMP->Relaxation PDE3 PDE3 (cGMP-inhibited) PDE3->cAMP Targets PDE4 PDE4 (cAMP-specific) PDE4->cAMP Targets This compound This compound This compound->PDE3 Inhibits Rolipram Rolipram Rolipram->PDE4 Inhibits

Start Tissue Preparation (Isolated Bronchus/Trachea or Pulmonary Bed) A Stabilization Period (Resting Tone) Start->A B Induce Pre-contraction (Spasmogen e.g., Methacholine, U46619) A->B C Cumulative Application of PDE Inhibitors (this compound, Rolipram, etc.) B->C D Measure Response (Relaxation of Muscle or Reduction in Vascular Pressure) C->D E Data Analysis (Construct Dose-Response Curves, Calculate pD₂ and Eₘₐₓ) D->E

Key Interpretations and Context

  • Tissue and Species Specificity is Crucial: The relative potency of this compound and rolipram is highly dependent on the tissue and species being studied. This is likely due to the varying expression levels and functional roles of PDE3 and PDE4 isoenzymes in different smooth muscles. [4]
  • Functional Role in Inflammation: While this compound (PDE3-I) may show potent direct bronchodilatory effects in some models, rolipram (PDE4-I) is often more effective at suppressing inflammation, a key component of diseases like asthma. [3]
  • Synergistic Potential: Studies noted that the PDE4 inhibitor rolipram could significantly potentiate the relaxant effects of β-adrenoceptor agonists like isoprenaline, whereas the PDE3 inhibitor This compound did not. This suggests a potential for combination therapies. [5] [2]

References

Siguazodan specificity versus PDE isoenzymes

Author: Smolecule Technical Support Team. Date: February 2026

Specificity and Experimental Data

The table below summarizes key experimental findings on Siguazodan's selectivity and effects [1]:

Aspect Experimental Findings for this compound
Target Isoenzyme Phosphodiesterase 3 (PDE3), specifically the PDE3B subtype [1]
Inhibitory Activity Inhibited cyclic AMP PDE activity in pellet fractions of BRIN-BD11 insulin-secreting cells; no inhibition in supernatant fractions [1]
Effective Concentration 0.1–10 μM (IC50 ~0.5 μM in pellet fractions); maximum inhibition ~30% of total cAMP hydrolysis [1]
Specificity vs. Other PDEs No inhibition of PDE4 or PDE1/5 activities (assessed via Rolipram and Zaprinast) [1]
Functional Effect Augmented glucose-induced insulin secretion (at 16.7 mM glucose) at 1–50 μM [1]

For context, the following table lists selective inhibitors for other major PDE families, illustrating the broader therapeutic landscape [2] [3] [4]:

PDE Family Primary Substrate Selective Inhibitor Examples
PDE1 cAMP & cGMP Vinpocetine
PDE2 cAMP >> cGMP EHNA (MEP1)
PDE3 cAMP >> cGMP This compound, Cilostamide, Enoximone, Milrinone
PDE4 cAMP Rolipram, Roflumilast
PDE5 cGMP Sildenafil, Tadalafil, Vardenafil, Zaprinast

Experimental Protocols for Key Findings

To ensure your experimental work is grounded in established methods, here are the key methodologies from the foundational research on this compound.

  • PDE Activity Assay: Cyclic AMP phosphodiesterase (PDE) activity was measured using a two-step radiometric assay. Cell homogenates from the BRIN-BD11 insulin-secreting cell line were centrifuged to separate pellet and supernatant fractions. These fractions were incubated with 3H-cyclic AMP as a substrate, and the reaction was stopped by boiling. The resulting 5'-AMP was converted to adenosine using Crotalus atrox snake venom, and the 3H-adenosine was separated and quantified to determine PDE hydrolysis activity [1].
  • Assessment of Inhibitor Specificity: The specificity of this compound for PDE3 was demonstrated by testing it alongside other type-selective inhibitors. Rolipram (PDE4-selective) and Zaprinast (PDE1/PDE5 inhibitor) were used in the same assay system. This compound inhibited cAMP hydrolysis only in the pellet fraction, whereas Rolipram inhibited only cAMP hydrolysis, and Zaprinast inhibited both cAMP and cGMP hydrolysis to a limited extent [1].
  • Functional Studies on Insulin Secretion: The functional consequence of PDE3 inhibition was tested by measuring insulin secretion. BRIN-BD11 cell monolayers were pre-incubated and then exposed to different glucose concentrations (1 mM and 16.7 mM) in the presence or absence of this compound and other PDE inhibitors. Insulin released into the buffer after a 20-minute incubation was measured by radioimmunoassay [1].

How to Apply This Information in Your Research

For researchers aiming to work with or evaluate this compound, consider the following practical aspects:

  • Confirming PDE3B Presence: Before using this compound in a new cell model, confirm the expression of the PDE3B isoform. The cited study used RT-PCR with specific primers for PDE3B and PDE3A, amplifying a 351 base pair product that was highly homologous to rat PDE3B [1].
  • Defining the Relevant cAMP Pool: this compound's effect was compartmentalized, inhibiting only pellet-associated PDE activity. This highlights that it targets a specific, functionally relevant pool of cyclic AMP. Your experimental design should account for potential compartmentalization of cyclic nucleotide signaling [1].
  • Appropriate Controls: Always include other type-selective inhibitors (like Rolipram for PDE4 and Zaprinast for PDE1/5) as controls to confirm that observed effects are truly due to PDE3 inhibition in your specific system [1].

This compound's Role in the cAMP Signaling Pathway

The following diagram illustrates the specific mechanism of this compound within the cyclic AMP (cAMP) signaling pathway, which underpins its physiological effects:

G External_Stimulus External Stimulus (e.g., Hormones) AC Adenylyl Cyclase (AC) External_Stimulus->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PDE3 PDE3 Enzyme cAMP->PDE3 Degradation Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Inactive_Product 5'-AMP (Inactive) PDE3->Inactive_Product This compound This compound This compound->PDE3 Inhibits

References

Siguazodan validation in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Siguazodan Experimental Data

The table below summarizes the key findings from a study on this compound in a feline model.

Property Details/Result
Experimental Model Feline pulmonary vascular bed (with tone raised by U46619) [1]
Primary Finding Dose-dependent decrease in lobar arterial pressure (pulmonary vasodilation) [1]
Relative Potency Rolipram (PDE4i) > This compound (PDE3i) > Zaprinast (PDE5i) at higher doses [1]
Duration of Action Long-lasting (shorter than Zaprinast, but similar to Rolipram) [1]
Systemic Effect Decreased systemic arterial pressure when injected into the perfused lobar artery [1]

Experimental Protocol

The study employed a well-established protocol for investigating pulmonary vascular effects [1]:

  • Model Preparation: The experiment was conducted in an in vivo feline pulmonary vascular bed.
  • Pre-constriction: The vascular tone was raised to a high, steady level using a constant infusion of the thromboxane A2 mimic, U46619.
  • Drug Administration: this compound was administered via intralobar arterial injection.
  • Primary Measurement: The main outcome measured was the change in lobar arterial pressure, with a decrease indicating vasodilation.
  • Comparative Analysis: Responses to this compound were directly compared with those of other PDE inhibitors (Rolipram and Zaprinast) administered under identical conditions to assess relative potency and duration of action.

Mechanism of Action and Drug Class

This compound is a selective inhibitor of Phosphodiesterase 3 (PDE3) [1] [2]. The following diagram illustrates the mechanism of PDE3 inhibition and its cellular consequences.

G Stimulus Neurohormonal Stimulation (e.g., β-adrenergic) AC Adenylate Cyclase (AC) Stimulus->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA increases Hydrolysis cAMP Hydrolysis (to AMP) cAMP->Hydrolysis PDE3 pathway Response Cellular Response PKA->Response PDE3 PDE3 Enzyme (e.g., PDE3A) PDE3->cAMP Degrades PDE3->Hydrolysis This compound This compound (PDE3i) This compound->PDE3 Inhibits

As a member of the pyridazinone class, this compound shares this core structural motif with other cardioactive agents like pimobendan and levosimendan [2].

Suggestions for Further Research

The search results indicate a lack of publicly available, direct multi-cell line comparison data for this compound. To build a more comprehensive guide, you could:

  • Investigate Broader Literature: Conduct a deeper literature search using scientific databases (e.g., PubMed, Google Scholar) for terms like "this compound PDE3 inhibition [cell line name]" or "PDE3A expression cell lines."
  • Explore Related Compounds: Research other PDE3 inhibitors (e.g., Cilostazol, Milrinone) or pyridazinone derivatives (e.g., Pimobendan) which may have more extensively published cell line validation data that can serve as a useful reference [3] [4] [2].
  • Consult Specific Assays: Look for studies that use cAMP functional assays or PDE activity assays to quantify inhibitor potency across different cellular models.

References

Preclinical Comparison of PDE Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (PDE Type) Key Experimental Findings Model System Reference

| Siguazodan (PDE3) | - Produced potent, dose-dependent decrease in lobar arterial pressure.

  • More potent than Zaprinast, but less potent than Rolipram at high doses.
  • Decreased systemic arterial pressure.
  • More efficient (higher Emax) and potent (higher pD2) than Rolipram and Zaprinast at relaxing hypoxic pulmonary vasoconstriction. | Feline pulmonary vascular bed; Rat isolated pulmonary artery | [1] [2] | | Rolipram (PDE4) | - More potent at higher doses than this compound in reducing pulmonary arterial pressure.
  • Unique ability to inhibit allergen (ragweed)-driven proliferative response in human peripheral blood mononuclear cells (PBMCs). | Feline pulmonary vascular bed; Human PBMCs | [1] [3] | | Zaprinast (PDE5) | - Showed dose-dependent decrease in lobar arterial pressure, but was less potent than this compound and Rolipram.
  • Had a shorter duration of vasodilator effect.
  • Least efficient and potent in relaxing hypoxic pulmonary vasoconstriction. | Feline pulmonary vascular bed; Rat isolated pulmonary artery | [1] [2] | | Theophylline (Non-selective) | - Induced concentration-dependent relaxation of hypoxic pulmonary vasoconstriction. | Rat isolated pulmonary artery | [2] |

Detailed Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental models. Here is a deeper look at the methodologies and results.

1. Feline Pulmonary Vascular Bed Study

  • Objective: To compare the vasodilator effects of this compound (PDE3i), Rolipram (PDE4i), and Zaprinast (PDE5i) [1].
  • Protocol: Pulmonary vascular tone was raised in cats using a constant infusion of the thromboxane mimic U46619. The PDE inhibitors were then administered via intralobar injections, and changes in lobar arterial pressure were measured.
  • Key Findings:
    • All three inhibitors caused dose-related decreases in lobar arterial pressure.
    • Order of Potency (at higher doses): Rolipram > this compound > Zaprinast.
    • Duration of Action: The response to Zaprinast was shorter than for this compound or Rolipram.
    • Systemic Effects: this compound and Rolipram, but not Zaprinast, decreased systemic arterial pressure.

2. Rat Pulmonary Artery Relaxation Study

  • Objective: To investigate the influence of PDE inhibitors on hypoxic vasoconstriction in isolated rat pulmonary arteries [2].
  • Protocol: Artery rings were pre-contracted and placed under hypoxic conditions. Cumulative concentration-response curves were constructed for Theophylline, this compound, Rolipram, and Zaprinast. Relaxation was expressed as a percentage of the maximal relaxation induced by papaverine.
  • Key Quantitative Findings:
    • Efficiency (Emax): this compound (84%) was significantly more efficient than Rolipram (67%) and Zaprinast (58%).
    • Potency (pD2): this compound (pD2 = 6.48) was significantly more potent than Zaprinast (pD2 = 6.16). The potency of Rolipram (pD2 = 6.34) was not significantly different from this compound.

Mechanism of Action and Research Context

The following diagram illustrates the cellular mechanism of PDE3 inhibition by this compound and how it was experimentally compared to other inhibitors.

G cluster_external External Stimulus (e.g., Hormone) cluster_cytoplasm Cytoplasm Stimulus Stimulus Rec G-protein Coupled Receptor (GPCR) Stimulus->Rec AC Adenylyl Cyclase (AC) Rec->AC cAMP_prod cAMP Production AC->cAMP_prod cAMP cAMP ↑ cAMP_prod->cAMP PKA Activates PKA cAMP->PKA PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolyzes PDE4 PDE4 Enzyme cAMP->PDE4 Effect Cellular Effects (e.g., Smooth Muscle Relaxation) PKA->Effect AMP Inactive 5'-AMP PDE3->AMP PDE4->AMP PDE5 PDE5 Enzyme (Hydrolyzes cGMP) This compound This compound (PDE3i) This compound->PDE3  Inhibits Rolipram Rolipram (PDE4i) Rolipram->PDE4 Zaprinast Zaprinast (PDE5i) Zaprinast->PDE5

This compound was investigated for potential use in conditions like pulmonary hypertension [1] [2] and heart failure [4] due to its vasodilatory and cardiotonic effects. However, the development of PDE3 inhibitors as a class for long-term cardiac failure was largely unsuccessful [4]. The interest has since shifted towards understanding the different isoforms within the PDE3 family (PDE3A and PDE3B) to develop inhibitors with a better safety profile [4].

Interpretation and Further Research

The available data is valuable for understanding the pharmacodynamic profile of this compound but does not predict human clinical efficacy or safety. The search results indicate that this compound did not progress to widespread clinical use.

For researchers, focusing on contemporary literature and patent databases regarding PDE3 inhibition may be more fruitful. You might also investigate the clinical development of other PDE3 inhibitors (like cilostazol or milrinone) to understand the potential opportunities and challenges for this drug class.

References

Mechanism of Action: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core mechanistic differences between these two compounds.

Feature Siguazodan Theophylline
Primary Target Selective inhibitor of Phosphodiesterase 3 (PDE3) [1] Non-selective phosphodiesterase (PDE) inhibitor and non-selective adenosine receptor antagonist [2]
PDE Inhibition Profile Inhibits PDE3A and PDE3B, enzymes that hydrolyze cAMP [1] Nonselectively inhibits multiple PDE families (including Type III and IV), increasing both cAMP and cGMP levels [2]
Key Secondary Mechanisms Enhances relaxation from β2-receptor stimulation; shows synergism with PDE4 inhibitors [1] Antagonizes adenosine A1, A2, and A3 receptors; inhibits NF-kappaB; increases interleukin-10; increases histone deacetylase 2 activity [2]
Primary Cellular Effects Bronchodilation; potential anti-inflammatory effects in combination with PDE4 inhibitors [1] Bronchodilation; reduces airway inflammation; enhances diaphragmatic contractility [2]

Supporting Experimental Data

The pharmacological profiles outlined above are supported by various experimental findings.

Quantitative Data on Functional Effects

The table below summarizes experimental results from key studies, illustrating the physiological effects of these compounds.

Compound Experimental Model Key Findings / Effects Reference
This compound In vitro (Guinea pig trachea) and human tissue studies Enhanced bronchodilation and relaxation when combined with the β2-agonist salbutamol or the PDE4 inhibitor rolipram [1]. -
Theophylline Rat isolated perfused lung At 1 mM concentration, significantly reduced hypoxic pulmonary vasoconstriction (HPV) by approximately 60% [3]. -

| Theophylline | Systematic Review & Meta-Analysis (20 RCTs in stable COPD patients) | Significantly improved lung function vs. placebo:

  • FEV1: WMD 0.10 L (95% CI 0.04-0.16)
  • FVC: WMD 0.21 L (95% CI 0.10-0.32) [4]. | - |
Detailed Experimental Protocol

To help you contextualize the data, here is a detailed methodology from a relevant study on pulmonary vascular effects, which investigated Theophylline alongside other PDE inhibitors.

  • Study Objective: To investigate the relaxant effects of PDE inhibitors on hypoxic pulmonary vasoconstriction (HPV) and the involvement of K+ channels and nitric oxide [3].
  • Preparation: Lungs were isolated from male Wistar rats, perfused with a salt solution, and ventilated [3].
  • Hypoxic Challenge: Lungs were ventilated with a hypoxic gas mixture (3% O2, 5% CO2, 92% N2) to induce vasoconstriction before and after drug administration [3].
  • Drug Administration: Compounds (Theophylline, Rolipram - a PDE4 inhibitor, Zaprinast - a PDE5 inhibitor) were added to the perfusion reservoir cumulatively [3].
  • Intervention Studies: To probe mechanism, the effects of the PDE inhibitors were also tested after pre-treatment with various K+ channel blockers or a nitric oxide synthase (NOS) inhibitor [3].
  • Primary Outcome Measure: Change in perfusion pressure, reflecting pulmonary vascular resistance [3].

This protocol provides a robust experimental framework that could be adapted for a direct comparison of this compound and Theophylline.

Signaling Pathways and Experimental Workflow

The diagrams below visualize the core signaling pathways and a generalized experimental workflow based on the cited literature.

mechanism_comparison cluster_this compound This compound Pathway cluster_theophylline Theophylline Pathways S_Ext Extracellular Signal S_AC Adenylyl Cyclase S_Ext->S_AC e.g., β₂-agonist S_cAMP cAMP ↑ S_AC->S_cAMP S_Relax Smooth Muscle Relaxation (Bronchodilation) S_cAMP->S_Relax S_PDE3 PDE3 S_PDE3->S_cAMP Hydrolyzes S_Sig This compound S_Sig->S_PDE3 Inhibits T_Ext Extracellular Signal T_AC Adenylyl Cyclase T_Ext->T_AC e.g., β₂-agonist T_cAMP cAMP ↑ T_AC->T_cAMP T_Relax Smooth Muscle Relaxation (Bronchodilation, Anti-inflammation) T_cAMP->T_Relax T_Inflamm Inflammatory Cell T_cAMP->T_Inflamm Suppresses Activity T_PDEs Multiple PDEs (PDE III, IV, etc.) T_PDEs->T_cAMP Hydrolyzes T_Theo Theophylline T_Theo->T_PDEs Nonselective Inhibition T_AR Adenosine Receptor T_Theo->T_AR Antagonizes T_AR->T_Relax Blocks Constriction

Figure 1. Comparative Signaling Pathways of this compound and Theophylline. This compound selectively inhibits PDE3, increasing cAMP to promote relaxation. Theophylline has a multi-target mechanism, non-selectively inhibiting various PDEs and blocking adenosine receptors (A1, A2, A3) to achieve bronchodilation and anti-inflammatory effects [2] [1].

experimental_workflow Start 1. Tissue/Organ Preparation (e.g., Isolated Rat Lung or Trachea) A 2. Equilibration Period (Stabilize physiological parameters) Start->A B 3. Induce Constriction (e.g., Hypoxic Challenge or Contractile Agent) A->B C 4. Administer Compound (this compound, Theophylline, or Vehicle) B->C D 5. Measure Response (e.g., Perfusion Pressure, Airway Resistance) C->D E 6. Probe Mechanism (Optional: with channel blockers, NOS inhibitors) D->E End 7. Data Analysis (Compare reversal of constriction, potency) E->End

Figure 2. Generalized Experimental Workflow for Assessing Bronchodilator Effects. This flowchart summarizes a common ex vivo approach for evaluating the functional effects of compounds like this compound and Theophylline, based on protocols from the literature [3].

Conclusion and Research Implications

From a drug development perspective:

  • This compound's selectivity may offer a cleaner side-effect profile and is valuable for probing specific PDE3-mediated pathways. Its synergistic potential with PDE4 inhibitors is a notable area for combination therapy research [1].
  • Theophylline's broad mechanism provides efficacy but is coupled with a well-documented narrow therapeutic window and risk of adverse effects, which has limited its modern clinical use [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

284.13855916 Da

Monoisotopic Mass

284.13855916 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5E4UI00UQJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

115344-47-3

Wikipedia

Siguazodan

Dates

Last modified: 08-15-2023
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3: Qian Y, Girard V, Martin CA, Molimard M, Advenier C. Rolipram, but not siguazodan or zaprinast, inhibits the excitatory noncholinergic neurotransmission in guinea-pig bronchi. Eur Respir J. 1994 Feb;7(2):306-10. PubMed PMID: 8162984.
4: De Witt BJ, Marrone JR, Kadowitz PJ. Comparison of responses to siguazodan, rolipram, and zaprinast in the feline pulmonary vascular bed. Eur J Pharmacol. 2000 Oct 13;406(2):233-8. PubMed PMID: 11020486.
5: Underwood DC, Kotzer CJ, Bochnowicz S, Osborn RR, Luttmann MA, Hay DW, Torphy TJ. Comparison of phosphodiesterase III, IV and dual III/IV inhibitors on bronchospasm and pulmonary eosinophil influx in guinea pigs. J Pharmacol Exp Ther. 1994 Jul;270(1):250-9. PubMed PMID: 8035322.
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9: Danahay H, Broadley KJ, McCabe PJ, Nials AT, Sanjar S. The potential roles of cytokines, IL-5 and IL-8, and plasma cortisol in the anti-inflammatory actions of phosphodiesterase inhibitors in sensitized guinea-pig airways. Pulm Pharmacol Ther. 1997 Oct-Dec;10(5-6):277-85. PubMed PMID: 9778491.
10: Souness JE, Houghton C, Sardar N, Withnall MT. Suppression of anti-CD3-induced interleukin-4 and interleukin-5 release from splenocytes of Mesocestoides corti-infected BALB/c mice by phosphodiesterase 4 inhibitors. Biochem Pharmacol. 1999 Sep 15;58(6):991-9. PubMed PMID: 10509751.
11: Tomkinson A, Raeburn D. The effect of isoenzyme-selective PDE inhibitors on methacholine-induced contraction of guinea-pig and rat ileum. Br J Pharmacol. 1996 Aug;118(8):2131-9. PubMed PMID: 8864552; PubMed Central PMCID: PMC1909903.
12: BinMahfouz H, Borthakur B, Yan D, George T, Giembycz MA, Newton R. Superiority of combined phosphodiesterase PDE3/PDE4 inhibition over PDE4 inhibition alone on glucocorticoid- and long-acting β2-adrenoceptor agonist-induced gene expression in human airway epithelial cells. Mol Pharmacol. 2015 Jan;87(1):64-76. doi: 10.1124/mol.114.093393. Epub 2014 Oct 16. PubMed PMID: 25324049.
13: Planquois JM, Ruffin-Morin Y, Lagente V, Payne AN, Dahl SG. Differential inhibition by selective phosphodiesterase inhibitors of antigen, LTC4 and histamine-induced contraction of guinea-pig isolated trachea. Pulm Pharmacol. 1996 Aug;9(4):251-8. PubMed PMID: 9160414.
14: Essayan DM, Kagey-Sobotka A, Lichtenstein LM, Huang SK. Regulation of interleukin-13 by type 4 cyclic nucleotide phosphodiesterase (PDE) inhibitors in allergen-specific human T lymphocyte clones. Biochem Pharmacol. 1997 Apr 4;53(7):1055-60. PubMed PMID: 9174120.
15: Kantarci S, Donahoe PK. Congenital diaphragmatic hernia (CDH) etiology as revealed by pathway genetics. Am J Med Genet C Semin Med Genet. 2007 May 15;145C(2):217-26. Review. PubMed PMID: 17436295.
16: Torphy TJ, Undem BJ, Cieslinski LB, Luttmann MA, Reeves ML, Hay DW. Identification, characterization and functional role of phosphodiesterase isozymes in human airway smooth muscle. J Pharmacol Exp Ther. 1993 Jun;265(3):1213-23. PubMed PMID: 8389856.
17: Sosroseno W, Musa M, Ravichandran M, Fikri Ibrahim M, Bird PS, Seymour GJ. The role of cyclic-AMP on arginase activity by a murine macrophage cell line (RAW264.7) stimulated with lipopolysaccharide from Actinobacillus actinomycetemcomitans. Oral Microbiol Immunol. 2006 Dec;21(6):347-52. PubMed PMID: 17064391.
18: Bardou M, Cortijo J, Loustalot C, Taylor S, Perales-Marín A, Mercier FJ, Dumas M, Deneux-Tharaux C, Frydman R, Morcillo EJ, Advenier C. Pharmacological and biochemical study on the effects of selective phosphodiesterase inhibitors on human term myometrium. Naunyn Schmiedebergs Arch Pharmacol. 1999 Oct;360(4):457-63. PubMed PMID: 10551283.
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